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Core Science & Biosynthesis

Foundational

The Mechanistic Role of the Amino 2,2-Dimethylpropanoate Scaffold in In Vitro Drug Design

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: In vitro mechanism of action, physicochemical modulation, and self-validating assay protocols. Executive Summary In modern d...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: In vitro mechanism of action, physicochemical modulation, and self-validating assay protocols.

Executive Summary

In modern drug discovery, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds often requires precise structural modifications. The amino 2,2-dimethylpropanoate moiety (a derivative of 3-amino-2,2-dimethylpropanoic acid) has emerged as a highly specialized scaffold. By integrating an amino group for solubility/hydrogen bonding and an α -gem-dimethyl-substituted ester for steric shielding, this functional group fundamentally alters a molecule's in vitro behavior. This whitepaper dissects the physicochemical causality behind its mechanism of action, focusing on sterically hindered enzymatic cleavage, lipophilicity optimization, and its successful application in target-specific inhibitors.

Structural Rationale and Physicochemical Causality

The in vitro efficacy of a compound is heavily dictated by its ability to cross lipid bilayers and survive metabolic incubation long enough to engage its target. The amino 2,2-dimethylpropanoate group achieves this through two distinct chemical features:

  • Lipophilicity and Permeability (LogP Modulation): The esterification of polar carboxylic acids or the masking of heteroatoms with the 2,2-dimethylpropanoate group significantly increases the partition coefficient (LogP). This drives passive transcellular diffusion in in vitro models such as Caco-2 or MDCK cell lines.

  • Steric Hindrance at the α -Carbon: The defining feature of this moiety is the gem-dimethyl substitution at the C2 (alpha) position relative to the ester carbonyl: NH2​-CH2​-C(CH3​)2​-COOR . When exposed to intracellular carboxylesterases (CES1/CES2), the bulky methyl groups physically block the nucleophilic attack of the enzyme's catalytic serine residue on the carbonyl carbon.

This steric clash is the causal mechanism that prevents rapid, premature hydrolysis, allowing the molecule to act either as a highly stable active pharmaceutical ingredient (API) or a sustained-release prodrug.

Pathway A Amino 2,2-Dimethylpropanoate Conjugate B Cellular Entry (High Permeability) A->B Lipophilicity C Esterase Encounter (Steric Shielding) B->C Intracellular D Controlled Hydrolysis C->D gem-dimethyl effect E Active Drug Release (Target Binding) D->E Sustained Action

In vitro cellular uptake and sterically hindered cleavage pathway of the propanoate scaffold.

Grounded Applications in Target-Specific Inhibitors

The strategic incorporation of the amino 2,2-dimethylpropanoate moiety has been validated across multiple high-profile drug discovery programs.

  • RORγt Inhibitors: In the optimization of N-Aryl imidazoles for RORγt inhibition (a target for autoimmune diseases), researchers utilized this moiety to push compounds into a favorable lipophilicity space (Log P/D < 3.0) while blocking primary metabolic weak spots. This yielded compounds with potent in vitro activity (IC50 = 151 nM) and massive selectivity over other nuclear receptors[1].

  • AKR1C3 Inhibitors: For estra-1,3,5(10),16-tetraene-3-carboxamide derivatives, the amino-2,2-dimethylpropanoate group was critical in achieving strong in vitro inhibition of AKR1C3 (IC50 < 50 nM, predominantly < 20 nM) without triggering off-target Cyp17A1 inhibition[2].

  • ASBT Inhibitors: During the discovery of GSK2330672 for Type 2 Diabetes, ethyl 3-amino-2,2-dimethylpropanoate was utilized as a key structural intermediate to synthesize highly potent Apical Sodium-Dependent Bile Acid Transporter (ASBT) inhibitors designed specifically for low cellular permeability to remain in the GI tract[3].

Quantitative In Vitro Profiling

The following table synthesizes the in vitro quantitative data from the aforementioned authoritative studies, demonstrating how the scaffold impacts target affinity and selectivity.

Table 1: In Vitro Quantitative Profiling of Amino 2,2-Dimethylpropanoate Derivatives

TargetCompound ClassTarget IC50Off-Target IC50 / SelectivityKey ADME/Physicochemical PropertySource
RORγt N-Aryl Imidazoles (e.g., Compound 14)151 nM> 10 μM (RORα, RORβ, FXR, RXRα, etc.)Log P/D < 3.0, high lipophilic efficiency[1]
AKR1C3 Estra-1,3,5(10),16-tetraene derivatives< 50 nM (often < 20 nM)Very low/no Cyp17A1 inhibitionEnhanced metabolic stability[2]
ASBT GSK2330672 PrecursorsHighly PotentN/ALow cellular permeability (GI-restricted)[3]

Self-Validating Experimental Methodology: In Vitro Cleavage Assay

To accurately measure the steric shielding effect of the gem-dimethyl group, researchers must utilize a self-validating Human Liver Microsome (HLM) stability assay. This protocol is designed to isolate esterase-mediated cleavage from Cytochrome P450 (CYP) metabolism, ensuring that the observed half-life ( T1/2​ ) is causally linked to the structural hindrance of the propanoate scaffold.

Step-by-Step Protocol

1. Reagent Preparation:

  • Prepare a 10 mM stock of the amino 2,2-dimethylpropanoate compound in DMSO.

  • Dilute to a 1 µM working concentration in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Prepare positive controls: Testosterone (validates CYP3A4 activity) and Enalapril (validates esterase activity).

2. System Isolation (The Self-Validating Step):

  • Condition A (Total Metabolism): Add HLM (0.5 mg/mL protein) + NADPH (1 mM).

  • Condition B (Esterase Only): Add HLM (0.5 mg/mL protein) + No NADPH . (CYP enzymes require NADPH; its absence isolates hydrolytic esterase activity).

  • Condition C (Negative Control): Add HLM + No NADPH + Bis-p-nitrophenyl phosphate (BNPP, 100 µM) . BNPP is a broad-spectrum carboxylesterase inhibitor. If the compound degrades in Condition B but is stable in Condition C, the mechanism of action is definitively proven to be esterase-mediated.

3. Incubation and Sampling:

  • Incubate the mixtures at 37°C in a shaking water bath.

  • Extract 50 µL aliquots at t=0,15,30,60,and 120 minutes.

4. Quenching and Internal Standardization:

  • Immediately quench the reaction by adding 150 µL of ice-cold Acetonitrile containing an Isotope-Labeled Internal Standard (IS). The cold solvent precipitates microsomal proteins, while the IS normalizes downstream LC-MS/MS matrix ionization effects.

5. LC-MS/MS Quantification:

  • Centrifuge at 4000 rpm for 15 minutes at 4°C.

  • Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the hydrolyzed active metabolite. Calculate the intrinsic clearance ( CLint​ ) and T1/2​ .

Protocol S1 1. Prepare 1 µM Compound in Buffer (pH 7.4) S2 2. Add Liver Microsomes (± Esterase Inhibitor BNPP) S1->S2 S3 3. Incubate at 37°C Sample at 0, 15, 30, 60 min S2->S3 S4 4. Quench Reaction with Cold Acetonitrile + IS S3->S4 S5 5. LC-MS/MS Analysis Calculate In Vitro T1/2 S4->S5

Step-by-step in vitro microsomal stability workflow for evaluating esterase-mediated cleavage.

Conclusion

The amino 2,2-dimethylpropanoate scaffold is far more than a simple synthetic linker; it is a precision tool for controlling molecular behavior in vitro. By leveraging the steric bulk of the α -gem-dimethyl group, drug developers can actively tune the esterase-mediated hydrolysis rate, effectively bypassing early metabolic clearance while maintaining the lipophilicity required for cellular penetration. As demonstrated in the development of RORγt, AKR1C3, and ASBT inhibitors, this moiety remains a foundational element in advanced medicinal chemistry.

References

  • Structure-Based and Property-Driven Optimization of N-Aryl Imidazoles toward Potent and Selective Oral RORγt Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • US9487554B2 - Estra-1,3,5(10)
  • Discovery of a Highly Potent, Nonabsorbable Apical Sodium-Dependent Bile Acid Transporter Inhibitor (GSK2330672) for Treatment of Type 2 Diabetes Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

A Comprehensive Technical Guide to Amino 2,2-Dimethylpropanoates: Focus on Methyl 2-Amino-2-Methylpropanoate

This guide provides an in-depth analysis of amino 2,2-dimethylpropanoates, with a primary focus on methyl 2-amino-2-methylpropanoate, a compound of significant interest in peptide chemistry and pharmaceutical development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of amino 2,2-dimethylpropanoates, with a primary focus on methyl 2-amino-2-methylpropanoate, a compound of significant interest in peptide chemistry and pharmaceutical development. We will explore its fundamental physicochemical properties, outline a standard synthesis protocol, and discuss its applications, grounding the information in authoritative sources to ensure scientific integrity.

Unraveling the Identity of "Amino 2,2-Dimethylpropanoate"

The term "amino 2,2-dimethylpropanoate" is structurally ambiguous. It can refer to several isomers depending on the position of the amino group and the nature of the ester or salt. The core structure is a propanoate (the ester or salt of propanoic acid) with two methyl groups at the second carbon. The amino group can be attached to either the second or third carbon, leading to two primary backbones:

  • 2-Amino-2-methylpropanoic acid: Also known as α-aminoisobutyric acid (Aib), this is a non-proteinogenic amino acid. Its esters are of significant interest.

  • 3-Amino-2,2-dimethylpropanoic acid: A β-amino acid isomer.

This guide will focus on methyl 2-amino-2-methylpropanoate , the methyl ester of 2-amino-2-methylpropanoic acid, due to its widespread use and the availability of comprehensive data.

Physicochemical Properties

The molecular weight and density are fundamental properties for any chemical compound, influencing its reactivity, formulation, and biological interactions. The data for methyl 2-amino-2-methylpropanoate and related compounds are summarized below.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Density (g/cm³)
Methyl 2-amino-2-methylpropanoate C5H11NO2117.15[1][2][3]0.990 ± 0.06
2-Amino-2-methylpropanoic acidC4H9NO2103.12[4][5][6]Not readily available
3-Amino-2,2-dimethylpropanoic acidC5H11NO2117.15Not readily available
Methyl 3-amino-2,2-dimethylpropanoateC6H13NO2131.17[7]Not readily available

Methyl 2-amino-2-methylpropanoate is typically a colorless liquid at room temperature[2].

Synthesis of Methyl 2-Amino-2-Methylpropanoate

The most common method for synthesizing methyl 2-amino-2-methylpropanoate is the acid-catalyzed esterification of 2-amino-2-methylpropanoic acid with methanol[1]. This reaction is a standard procedure in organic chemistry, valued for its efficiency.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products A 2-Amino-2-methylpropanoic Acid C Strong Acid Catalyst (e.g., H2SO4) A->C Add to B Methanol (Solvent & Reactant) B->C Add to D Reflux C->D Heat under E Methyl 2-amino-2-methylpropanoate D->E Yields F Water D->F and

Caption: Synthesis of methyl 2-amino-2-methylpropanoate via acid-catalyzed esterification.

Objective: To synthesize methyl 2-amino-2-methylpropanoate from 2-amino-2-methylpropanoic acid.

Materials:

  • 2-Amino-2-methylpropanoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfate (Na₂SO₄) (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-amino-2-methylpropanoic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension while cooling the flask in an ice bath.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically refluxed for several hours to ensure complete conversion[1].

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Neutralization: Redissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Extraction: Extract the aqueous layer with the organic solvent.

  • Drying and Filtration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent.

  • Final Product: Evaporate the solvent to obtain the crude methyl 2-amino-2-methylpropanoate. Further purification can be achieved by distillation if necessary.

Safety Precautions: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood. Methanol is flammable and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

Applications in Research and Drug Development

Methyl 2-amino-2-methylpropanoate, as a derivative of 2-aminoisobutyric acid (Aib), has unique structural features that make it a valuable tool for researchers.

  • Peptide Chemistry: The most significant application of this compound is in peptide chemistry. The gem-dimethyl group on the alpha-carbon introduces significant steric hindrance. This conformational constraint, known as the Thorpe-Ingold effect, makes it a potent inducer of helical conformations in peptides[1]. By incorporating this building block, scientists can design peptides with specific, stable secondary structures, which is crucial for developing peptide-based therapeutics with enhanced biological activity and stability.

  • Pharmaceutical Synthesis: It serves as a versatile intermediate in the synthesis of various organic compounds and pharmaceutical agents[1]. Its structure can be found in molecules designed to target the central nervous system. The compound's ability to impart metabolic stability is a desirable feature in drug design, as it can protect against enzymatic degradation, thereby prolonging the drug's half-life in the body.

  • Mechanistic Studies: Due to its role as a precursor for bioactive molecules, it is used in studies of metabolic pathways and enzyme mechanisms[1]. Researchers can use isotopically labeled versions of this compound to trace its metabolic fate and understand complex biological processes.

Conclusion

Methyl 2-amino-2-methylpropanoate is a compound with well-defined physicochemical properties and significant applications in specialized areas of chemistry and biology. Its molecular weight of 117.15 g/mol and density of approximately 0.990 g/cm³ are key parameters for its use in synthesis and formulation[1][2][3]. The ability to enforce specific conformations in peptides makes it an invaluable tool for drug development professionals and researchers aiming to create novel therapeutics with improved efficacy and stability.

References

  • PubChem. 2-Amino-2-thioxoethyl 2,2-dimethylpropanoate | C7H13NO2S | CID 2782113. [Link]

  • PubChem. Methyl 2-amino-2-methylpropanoate | C5H11NO2 | CID 4186341. [Link]

  • PubChem. Methyl 3-amino-2,2-dimethylpropanoate | C6H13NO2 | CID 13285789. [Link]

  • Chemsrc. Ethyl 3-amino-2,2-dimethylpropanoate | CAS#:59193-77-0. (2025-08-24). [Link]

  • Matrix Fine Chemicals. 2-AMINO-2-METHYLPROPANOIC ACID | CAS 62-57-7. [Link]

  • Hangzhou Longshine Bio-Tech. 2-Amino-2-methylpropionic Acid 62-57-7. [Link]

  • Kuujia.com. Cas no 62-57-7 (2-amino-2-methylpropanoic acid). (2025-05-28). [Link]

Sources

Foundational

Crystallographic Profiling and Structural Dynamics of Amino 2,2-Dimethylpropanoate Compounds

Executive Summary The 2,2-dimethylpropanoate (pivalate/Boc-derivative) moiety is a cornerstone in modern medicinal chemistry, frequently employed to increase lipophilicity, improve oral bioavailability, and provide steri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2,2-dimethylpropanoate (pivalate/Boc-derivative) moiety is a cornerstone in modern medicinal chemistry, frequently employed to increase lipophilicity, improve oral bioavailability, and provide steric shielding against enzymatic degradation. Understanding the solid-state architecture of these compounds is critical for predicting their physicochemical properties during drug formulation. This technical whitepaper provides an in-depth analysis of the crystallographic data, synthesis protocols, and hydrogen-bonding networks of amino 2,2-dimethylpropanoate derivatives, utilizing the well-characterized archetype (4-acetylphenyl)amino 2,2-dimethylpropanoate as our primary model[1].

Synthesis and Crystallization Methodology

To obtain high-resolution crystallographic data, the synthesis and subsequent crystallization must be tightly controlled to prevent the formation of microcrystalline powders or unwanted solvates. The following protocol outlines the self-validating workflow for synthesizing (4-acetylphenyl)amino 2,2-dimethylpropanoate[1].

Step-by-Step Experimental Protocol
  • Reaction Setup: Dissolve 4-aminoacetophenone (14.81 mmol) in 36.5 mL of 1,4-dioxane. Slowly add di-tert-butyldicarbonate (14.06 mmol) to the stirred solution[1].

    • Causality: 1,4-dioxane is selected as the solvent because its aprotic nature prevents the solvolysis of the anhydride reagent, ensuring quantitative conversion. Furthermore, its high boiling point (101 °C) safely accommodates elevated reaction temperatures without requiring pressurized vessels.

  • Thermal Activation: Stir the reaction mixture at 60 °C for 20 hours[1].

    • Causality: The acetyl group on the phenyl ring is strongly electron-withdrawing, which delocalizes the lone pair on the amine nitrogen and reduces its nucleophilicity. Extended heating at 60 °C provides the necessary thermodynamic activation energy to drive the carbamoylation to completion.

  • Biphasic Workup: Remove the solvent in vacuo. Dissolve the resulting residue in ethyl acetate, wash thoroughly with water, dry over anhydrous Na₂SO₄, and concentrate[1].

    • Causality: Ethyl acetate selectively partitions the target organic product from water-soluble byproducts. Drying with anhydrous Na₂SO₄ is a critical self-validating step; residual water molecules can co-crystallize to form unwanted hydrates, which would fundamentally alter the intended hydrogen-bonding lattice during X-ray diffraction.

  • Controlled Nucleation: Dissolve the purified residue in methanol and allow for slow evaporation at room temperature to yield transparent yellow crystals[1].

    • Causality: Methanol provides a moderate solubility gradient. Slow evaporation maintains the solution strictly within the metastable zone, promoting the nucleation of a few high-quality, defect-free single crystals rather than rapid, amorphous precipitation.

SynthesisWorkflow Step1 1. Reaction Setup 4-Aminoacetophenone + Boc2O Step2 2. Aprotic Solvation Dissolve in 1,4-Dioxane Step1->Step2 Step3 3. Thermal Activation Stir at 60 °C for 20 h Step2->Step3 Step4 4. Biphasic Workup EtOAc Extraction & Na2SO4 Drying Step3->Step4 Step5 5. Controlled Nucleation Slow Evaporation from MeOH Step4->Step5 Step6 6. Structural Elucidation Single Crystal X-Ray Diffraction Step5->Step6

Caption: Synthesis and crystallization workflow for amino 2,2-dimethylpropanoates.

Crystallographic Data and Solid-State Architecture

Single-crystal X-ray diffraction (XRD) reveals that (4-acetylphenyl)amino 2,2-dimethylpropanoate crystallizes in a highly ordered orthorhombic lattice[1]. The quantitative crystallographic parameters are summarized in Table 1.

Table 1: Crystallographic Data for (4-Acetylphenyl)amino 2,2-Dimethylpropanoate
ParameterValue
Molecular Formula C₁₃H₁₇NO₃[1]
Molecular Weight 235.28 g/mol [1]
Crystal System Orthorhombic[1]
Space Group Pbca[1]
Unit Cell Dimensions a = 11.7220(12) Åb = 14.4580(13) Åc = 15.7853(12) Å[1]
Volume 2675.2(4) ų[1]
Z (Molecules/unit cell) 8[1]
Calculated Density 1.168 Mg/m³[1]
F(000) 1134[1]
Temperature 293 K[1]
Graph-Set Analysis of Hydrogen Bonding Networks

The structural integrity of the Pbca space group is dictated by a complex network of hydrogen bonds, which can be systematically categorized using graph-set motif analysis[1].

Intermolecular Interactions: The primary stabilizing force is a strong classical N-H···O intermolecular hydrogen bond (donor-acceptor distance: 2.08 Å)[2]. The N-H group donates a proton to the carbonyl oxygen of an adjacent molecule, forming a continuous C(8) chain motif [2].

  • Causality of Packing: This C(8) chain is highly directional, driving the molecules to pack in a zig-zag arrangement along the crystallographic a-axis[2]. By aligning head-to-tail in one chain and tail-to-head in the adjacent chain (with an inter-planar distance of 5.861 Å), the lattice minimizes macroscopic dipole moments and maximizes van der Waals contacts, resulting in exceptional thermodynamic stability[2].

Intramolecular Interactions: Three weaker C-H···O intramolecular hydrogen bonds (distances ranging from 2.36 to 2.47 Å) are observed, involving protons from the tert-butyl group and the aromatic ring interacting with the carbonyl oxygen[2]. These form S(6) ring motifs [1].

  • Causality of Conformation: These S(6) motifs act as "conformational locks." By restricting the rotational freedom of the bulky 2,2-dimethylpropanoate group, they force the molecule into a pseudo-planar geometry that fits optimally within the tight steric constraints of the orthorhombic unit cell.

HydrogenBondingNetwork Molecule Compound 1 (C13H17NO3) Inter Intermolecular N-H···O=C Molecule->Inter Donates H (2.08 Å) Intra Intramolecular C-H···O Molecule->Intra Donates H (2.36 - 2.47 Å) Motif1 C(8) Chain Motif Zig-zag Packing Inter->Motif1 Stabilizes Lattice Motif2 S(6) Ring Motif Conformational Lock Intra->Motif2 Restricts Rotation

Caption: Graph-set motifs illustrating intermolecular and intramolecular hydrogen bonding networks.

Computational Validation (DFT)

To validate the experimental X-ray findings and decouple crystal packing forces from intrinsic molecular geometry, calculations are employed at the B3LYP/6-31G(d,p) level[1].

  • Causality of Method Selection: The B3LYP hybrid functional provides a highly accurate description of electron correlation for organic molecules. The 6-31G(d,p) basis set includes necessary polarization functions on both heavy atoms and hydrogen, which is mathematically essential for accurately modeling the electron density and geometry of hydrogen bonds[1].

Comparing the X-ray structure (solid-state) with the DFT structure (gas-phase) reveals a notable structural deviation: the C-N-H bond angle differs by 1.40° between the two models[3].

  • Causality of Deviation: This angular distortion in the experimental data is a direct consequence of the strong N-H···O intermolecular hydrogen bonds present in the crystal lattice[3]. In the gas phase simulated by DFT, these external packing forces are absent, allowing the molecule to relax into its true energy minimum[3]. This deviation mathematically proves the profound impact that crystal packing forces have on the molecular conformation of amino 2,2-dimethylpropanoate compounds.

Implications for Drug Development

The crystallographic profiling of amino 2,2-dimethylpropanoate derivatives has direct implications for pharmaceutical formulation. The dense packing facilitated by the C(8) intermolecular chains in the Pbca space group often correlates with high physical stability and resistance to polymorphic transitions under mechanical stress (e.g., during tablet compression). However, this high lattice energy must be overcome during dissolution, meaning medicinal chemists must carefully balance the lipophilic advantages of the 2,2-dimethylpropanoate group against potential reductions in aqueous solubility when designing oral dosage forms.

References

  • Gupta, S., Shivahare, R., Korthikunta, V., Singh, R., Gupta, S., & related authors. (2014). Hydrogen Bonding Patterns and DFT Studies of (4-Acetylphenyl)amino 2,2-Dimethylpropanoate and (E)-1-(4-Aminophenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one. Journal of Chemical Crystallography, 44, 421-434. URL: [Link]

Sources

Exploratory

preliminary in vitro toxicity profile of amino 2,2-dimethylpropanoate

An In-Depth Technical Guide to Establishing the Preliminary In Vitro Toxicity Profile of Amino 2,2-dimethylpropanoate Introduction In the landscape of chemical safety assessment and early-stage drug development, establis...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Establishing the Preliminary In Vitro Toxicity Profile of Amino 2,2-dimethylpropanoate

Introduction

In the landscape of chemical safety assessment and early-stage drug development, establishing a robust preliminary in vitro toxicity profile is a non-negotiable cornerstone. It serves as the first critical gatekeeper, identifying potential liabilities long before significant resources are invested in preclinical and clinical development. This guide provides a comprehensive, scientifically-grounded strategy for the initial toxicological evaluation of amino 2,2-dimethylpropanoate, an amino acid ester with potential applications requiring rigorous safety vetting.

Amino acid esters, as a class, are structurally diverse, and their toxicological profiles can be influenced by their susceptibility to hydrolysis, the nature of the resulting amino acid and alcohol, and the parent molecule's intrinsic reactivity. Therefore, a one-size-fits-all testing battery is insufficient. This document eschews a rigid template in favor of a logical, tiered approach that begins with broad cytotoxicity assessments and progresses to more nuanced, organ-specific, and mechanistic endpoints. We will delve into the causality behind experimental choices, ensuring that each step provides a self-validating system for generating reliable and actionable data for researchers, scientists, and drug development professionals.

Tier 1: Foundational Physicochemical and Cytotoxicity Assessment

The journey into a compound's toxicological profile begins with understanding its fundamental physicochemical properties and its general effect on cellular viability. This foundational dataset is critical, as it dictates the compound's behavior in aqueous assay media and provides the concentration ranges for all subsequent, more complex investigations.

Physicochemical Characterization: The Toxicological Predicate

A compound's interaction with a biological system is fundamentally governed by its chemical nature. Key parameters to establish for amino 2,2-dimethylpropanoate include:

  • Solubility: Determined in aqueous buffers (e.g., PBS) and cell culture media. Poor solubility can lead to compound precipitation, resulting in artifactual data and underestimated potency.

  • Stability: The ester linkage in amino 2,2-dimethylpropanoate is susceptible to chemical and enzymatic hydrolysis. Stability studies in assay media over the time course of the experiments are crucial to understand if the observed toxicity is due to the parent compound or its degradants (2,2-dimethylpropanoic acid and the corresponding amino alcohol).

  • Lipophilicity (LogP/LogD): This parameter influences a compound's ability to cross cellular membranes. High lipophilicity can sometimes be associated with non-specific cytotoxicity and membrane disruption.

PropertyPredicted/Exemplary ValueToxicological Implication
Molecular Formula C₅H₁₁NO₂Provides the basis for calculating molar concentrations for dosing.
Molecular Weight 117.15 g/mol Essential for accurate solution preparation.
Aqueous Solubility To Be Determined (TBD)Defines the maximum achievable concentration in assays and influences the choice of vehicle (e.g., DMSO).
Stability (t₁/₂ in media) TBDDetermines whether the toxicity observed is from the parent compound or its hydrolytic byproducts.
LogP (Predicted) ~0.5 - 1.5Suggests moderate membrane permeability, which is critical for intracellular target engagement and potential organelle-specific toxicity.
General Cytotoxicity: Establishing a Toxicity Threshold

The initial biological assessment employs a panel of assays to measure fundamental cellular health endpoints. Using at least two mechanistically distinct assays is recommended to avoid misleading results from compound interference with a single assay technology. A standard, readily available cell line like HEK293 or HepG2 is suitable for this initial screen.

Key Experimental Endpoints:

  • Cellular Metabolism (Reductase Activity): The MTT or MTS assay is a gold standard for assessing metabolic activity, where mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt to a colored formazan product.[1] A decrease in signal indicates compromised mitochondrial function or cell death.

  • Membrane Integrity: The Lactate Dehydrogenase (LDH) release assay measures the activity of the stable cytosolic enzyme LDH that has leaked from cells with damaged plasma membranes into the culture medium.[2][3] It is a direct indicator of overt cytotoxicity and necrosis.

  • Total Cell Number: Assays like Crystal Violet staining quantify the number of adherent cells by staining the nucleus and cytoplasm. This provides a straightforward measure of cell loss due to toxicity.

These assays collectively provide a robust picture of the concentration-dependent effects of amino 2,2-dimethylpropanoate on cell viability, from which a 50% inhibitory concentration (IC₅₀) can be calculated.

G cluster_0 Tier 1: Foundational Cytotoxicity Workflow cluster_1 Parallel Cytotoxicity Assays Compound Amino 2,2-dimethylpropanoate Stock Solution SerialDilution Prepare Serial Dilutions (e.g., 100 µM to 1 nM) Compound->SerialDilution Incubation Treat Cells for 24-72h CellSeeding Seed Cells in 96-well Plates (e.g., HepG2, HEK293) CellSeeding->Incubation Assay1 Metabolic Activity (MTT/MTS Assay) Incubation->Assay1 Assay2 Membrane Integrity (LDH Assay) Incubation->Assay2 Assay3 Cell Number (Crystal Violet) Incubation->Assay3 DataAnalysis Data Analysis & Curve Fitting Assay1->DataAnalysis Assay2->DataAnalysis Assay3->DataAnalysis IC50 Determine IC₅₀ Values DataAnalysis->IC50

Tier 1 workflow for foundational cytotoxicity screening.
Protocol: MTT Cell Viability Assay
  • Cell Seeding: Seed a human cell line (e.g., HepG2) in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X concentration series of amino 2,2-dimethylpropanoate in complete growth medium from the highest desired concentration (e.g., starting at 200 µM). Include a vehicle control (e.g., 0.2% DMSO).

  • Cell Treatment: Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound dilutions to achieve the final 1X concentration. Incubate for the desired time period (e.g., 48 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage viability relative to the vehicle control. Plot the concentration-response curve and calculate the IC₅₀ value using non-linear regression.

Treatment GroupConcentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
Vehicle Control (0.1% DMSO)01.250 ± 0.08100%
Amino 2,2-dimethylpropanoate11.235 ± 0.0798.8%
Amino 2,2-dimethylpropanoate101.150 ± 0.0992.0%
Amino 2,2-dimethylpropanoate500.630 ± 0.0550.4%
Amino 2,2-dimethylpropanoate1000.210 ± 0.0316.8%
Calculated IC₅₀ ~50 µM --

Tier 2: Organ-Specific Toxicity and Mechanistic Insight

With a general cytotoxicity concentration range established, the investigation can proceed to more specialized, organ-relevant cell models. This tier aims to identify potential target organ liabilities, which is a critical step in predicting in vivo toxicity. The liver, kidney, and heart are primary organs of concern due to their roles in metabolism, excretion, and systemic circulation.

G cluster_organs Tier 2: Organ-Specific Toxicity Assessment cluster_endpoints_hep Hepatotoxicity Endpoints cluster_endpoints_nephro Nephrotoxicity Endpoints cluster_endpoints_cardio Cardiotoxicity Endpoints Start Compound with Known Cytotoxicity IC₅₀ Hepatotoxicity Hepatotoxicity (HepG2 / Primary Hepatocytes) Start->Hepatotoxicity Nephrotoxicity Nephrotoxicity (HK-2 Cells) Start->Nephrotoxicity Cardiotoxicity Cardiotoxicity (hiPSC-CMs) Start->Cardiotoxicity Hep1 Metabolic Activation (S9) Hepatotoxicity->Hep1 Hep2 Steatosis (Oil Red O) Hepatotoxicity->Hep2 Hep3 Mitochondrial Dysfunction Hepatotoxicity->Hep3 Nephro1 Biomarker Release (KIM-1, NGAL) Nephrotoxicity->Nephro1 Nephro2 Transporter Inhibition Nephrotoxicity->Nephro2 Cardio1 hERG Inhibition (Patch Clamp) Cardiotoxicity->Cardio1 Cardio2 Arrhythmia Potential (MEA) Cardiotoxicity->Cardio2 Risk Integrated Organ Liability Assessment Hep3->Risk Nephro1->Risk Cardio2->Risk

Tier 2 workflow for assessing organ-specific toxicity.
Hepatotoxicity Assessment

The liver is the primary site of xenobiotic metabolism, making it highly susceptible to drug-induced injury (DILI).[4] A key consideration for any new chemical entity is whether its metabolites are more or less toxic than the parent compound.

  • Rationale for Model Selection: While immortalized cell lines like HepG2 are suitable for initial screening, primary human hepatocytes are considered the gold standard as they retain a more complete metabolic profile.[5][6]

  • Metabolic Activation: It is imperative to perform assays both with and without an exogenous metabolic activation system, such as a liver S9 fraction.[7][8][9] A significant increase in toxicity in the presence of S9 indicates the formation of a reactive metabolite.[10]

  • Key Endpoints:

    • Steatosis (Fatty Liver): Quantified by Oil Red O staining of intracellular lipid droplets.

    • Mitochondrial Dysfunction: Assessed using fluorescent probes that measure changes in mitochondrial membrane potential.[2]

    • Hepatocellular Injury: Measured by the release of liver-specific enzymes like Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

Nephrotoxicity Assessment

The kidneys are responsible for filtering waste and xenobiotics from the blood, exposing the renal tubules to high concentrations of compounds.[11]

  • Rationale for Model Selection: Human kidney proximal tubule epithelial cells (HK-2) are a well-established and reliable model for screening potential nephrotoxicants.[12][13] They are derived from the primary site of drug-induced kidney injury.

  • Key Endpoints: The release of specific, sensitive biomarkers of kidney injury provides a more accurate assessment than general cytotoxicity alone.[14]

    • Kidney Injury Molecule-1 (KIM-1): A transmembrane protein that is significantly upregulated and shed upon tubular injury.[11][12]

    • Neutrophil Gelatinase-Associated Lipocalin (NGAL): A protein released from injured renal cells.[11]

    • These biomarkers can be quantified in the cell culture supernatant using standard ELISA kits.

Cardiotoxicity Assessment
  • Rationale for Model Selection: Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) represent a major advancement in preclinical cardiac safety.[17] They are human-derived, beat spontaneously, and express the relevant cardiac ion channels.

  • Key Endpoints:

    • hERG Channel Inhibition: The hERG potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT prolongation and fatal arrhythmias.[17][18] This is typically assessed using automated patch-clamp electrophysiology.

    • Functional Cardiotoxicity: Microelectrode array (MEA) platforms can measure changes in the field potential of a beating sheet of hiPSC-CMs, providing data on beat rate, arrhythmia, and conduction abnormalities.[19]

Tier 3: Genotoxicity Assessment

Genotoxicity assays evaluate a compound's potential to damage DNA. Positive findings are a major red flag, indicating potential for carcinogenicity or heritable genetic defects. The standard in vitro battery is designed to detect the three major classes of genetic damage: gene mutation, clastogenicity (chromosome breakage), and aneugenicity (chromosome loss/gain). These tests are typically conducted following OECD guidelines to ensure regulatory acceptance.[20][21][22]

  • Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.[23] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on an amino-acid-deficient medium. The test must be performed with and without a metabolic activation system (S9) to detect pro-mutagens.[24]

  • In Vitro Micronucleus Assay: This assay is conducted in mammalian cells (e.g., human peripheral blood lymphocytes or cell lines like TK6).[25] Micronuclei are small, extra-nuclear bodies that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during mitosis. Their presence is a clear indicator of chromosomal damage or mis-segregation.[26]

G cluster_genotox Tier 3: Genotoxicity Testing Strategy (per OECD Guidelines) Start Amino 2,2-dimethylpropanoate Ames Bacterial Reverse Mutation Assay (Ames Test) Start->Ames Micronucleus In Vitro Mammalian Cell Micronucleus Test Start->Micronucleus S9_Ames_Plus + S9 Mix Ames->S9_Ames_Plus S9_Ames_Minus - S9 Mix Ames->S9_Ames_Minus Result_Ames_Pos Ames Test Positive S9_Ames_Plus->Result_Ames_Pos Result_Ames_Neg Ames Test Negative S9_Ames_Minus->Result_Ames_Neg S9_MN_Plus + S9 Mix Micronucleus->S9_MN_Plus S9_MN_Minus - S9 Mix Micronucleus->S9_MN_Minus Result_MN_Pos Micronucleus Test Positive S9_MN_Plus->Result_MN_Pos Result_MN_Neg Micronucleus Test Negative S9_MN_Minus->Result_MN_Neg Result_Ames_Neg->Result_MN_Neg AND Final_Pos Genotoxic Potential Identified Further Investigation Required Result_Ames_Pos->Final_Pos OR Final_Neg No In Vitro Genotoxic Potential Identified Result_MN_Neg->Final_Neg Result_MN_Pos->Final_Pos OR

Decision workflow for in vitro genotoxicity assessment.

Conclusion and Integrated Assessment

The successful execution of this three-tiered strategy will yield a preliminary but comprehensive in vitro toxicity profile for amino 2,2-dimethylpropanoate. The initial tier establishes the fundamental concentration-response relationship. The second tier provides crucial insights into potential organ-specific liabilities, flagging concerns for hepatotoxicity, nephrotoxicity, or cardiotoxicity. The third tier addresses the critical question of genotoxic potential.

Synthesizing this data allows for an integrated risk assessment. For example, a compound with a high cytotoxicity IC₅₀ (>100 µM), no specific organ liabilities at sub-cytotoxic concentrations, and negative results in the genotoxicity battery would be considered to have a favorable preliminary safety profile. Conversely, a compound that is positive in the Ames test or shows hERG inhibition at concentrations near its general cytotoxicity IC₅₀ would be flagged as high-risk. This multi-parametric dataset empowers project teams to make informed decisions: to advance a promising candidate, to deprioritize a problematic one, or to guide chemical modifications to mitigate identified liabilities. This approach ensures that only the safest and most viable compounds proceed, embodying the "fail early, fail cheap" paradigm that is essential for efficient and ethical chemical and drug development.

References

  • Creative Bioarray. In Vitro Nephrotoxicity. [Link]

  • Charoenputtakun, P., et al. (2020). Advances in predictive in vitro models of drug-induced nephrotoxicity. PMC - NIH. [Link]

  • An, G., et al. (2018). An in vitro method for nephrotoxicity evaluation using HK-2 human kidney epithelial cells combined with biomarkers of nephrotoxicity. PMC. [Link]

  • Drug Discovery World. (2020). In vitro platforms for de-risking nephrotoxicity during drug development. [Link]

  • ScitoVation. (2023). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. [Link]

  • Creative Bioarray. In Vitro Cardiotoxicity. [Link]

  • Eurofins Discovery. In Vitro Nephrotoxicity Services. [Link]

  • Roberfroid, M. B. (1980). Metabolic activation of drugs in mutagenicity tests in vitro. PubMed. [Link]

  • Pesticide Registration Toolkit. In-vitro genotoxicity testing – mammalian cell assay. [Link]

  • Gintant, G., et al. (2016). Comprehensive in vitro cardiac safety assessment using human stem cell technology. [Link]

  • Proctor, W. R., et al. (2017). In vitro models for liver toxicity testing. PMC - NIH. [Link]

  • Sakaguchi, H., et al. (2016). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. PMC. [Link]

  • Kirkland, D., et al. (2015). Utility of metabolic activation mixtures containing human hepatic post-mitochondrial supernatant (S9) for in vitro genetic toxicity assessment. Oxford Academic. [Link]

  • National Toxicology Program. (2023). In Vitro Cardiotoxicity Screening Approaches. [Link]

  • PETA Science Consortium International e.V. (2021). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • Creative Biolabs. In Vitro Genotoxicity Study. [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Lee, S., et al. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. PMC - NIH. [Link]

  • Garside, D., et al. (2016). In Vitro Platforms for Evaluating Liver Toxicity. PMC - NIH. [Link]

  • GOV.UK. (2021). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. [Link]

  • Castell, J. V., et al. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. [Link]

  • MDPI. (2020). Application of In Vitro Metabolism Activation in High-Throughput Screening. [Link]

  • MDPI. (2021). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. [Link]

  • Emulatebio. (2021). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. [Link]

  • OECD. (2018). Guidance Document on Good In Vitro Method Practices (GIVIMP). [Link]

  • CORDIS. (2004). ECVAM in vitro toxicity tests included in OECD testing recommendations. [Link]

  • ACS Publications. (2022). In Vitro and In Vivo Metabolic Activation and Hepatotoxicity of Environmental Pollutant 2,6-Dimethylphenol. [Link]

  • PubChem. 2-Amino-2-thioxoethyl 2,2-dimethylpropanoate. [Link]

  • Oxford Academic. (2013). Synthesis, protein delivery, and in vitro and in vivo toxicity of a biodegradable poly(aminoester). [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Link]

  • ICAPO. (2025). OECD Releases 2025 Test Guideline Programme Updates. [Link]

  • PubChem. Methyl 3-amino-2,2-dimethylpropanoate. [Link]

  • Preprints.org. (2024). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. [Link]

  • DergiPark. (2022). Evaluation Of The Antimicrobial And Cytotoxic Activities Of Some Amino Acid Methyl Esters. [Link]

  • PMC. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. [Link]

  • PMC. (2012). A Series of α-Amino Acid Ester Prodrugs of Camptothecin: In vitro Hydrolysis and A549 Human Lung Carcinoma Cell Cytotoxicity. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of Amino 2,2-dimethylpropanoate

Abstract This technical guide provides detailed, reliable, and field-proven protocols for the laboratory-scale synthesis of amino 2,2-dimethylpropanoate, also known as the tert-butyl ester of 2-aminoisobutyric acid (H-Ai...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed, reliable, and field-proven protocols for the laboratory-scale synthesis of amino 2,2-dimethylpropanoate, also known as the tert-butyl ester of 2-aminoisobutyric acid (H-Aib-OtBu). This compound is a crucial building block in peptide synthesis, particularly for inducing helical conformations and increasing the metabolic stability of peptidomimetics. We present two robust and distinct synthetic strategies designed for researchers in organic chemistry, drug discovery, and materials science. The first protocol details a direct, one-step esterification of commercially available 2-aminoisobutyric acid. The second outlines a more fundamental, two-step approach beginning with the de novo synthesis of 2-aminoisobutyric acid via the Strecker synthesis, followed by its esterification. Each protocol is accompanied by in-depth explanations of the underlying chemical principles, safety considerations, and detailed characterization of the final product to ensure reproducibility and validation.

Introduction: The Strategic Importance of H-Aib-OtBu

2-Aminoisobutyric acid (Aib) is a non-proteinogenic α,α-disubstituted amino acid. Its incorporation into peptide chains imposes significant conformational constraints, strongly promoting the formation of stable helical structures (3₁₀- and α-helices). The tert-butyl ester, amino 2,2-dimethylpropanoate, serves as a conveniently protected form of Aib. The bulky tert-butyl group offers robust protection of the C-terminus under various coupling conditions and is readily cleaved under specific acidic conditions, making it an invaluable tool in orthogonal strategies for complex peptide synthesis.[1] This guide provides two reliable pathways to access this important synthetic intermediate.

Comparative Overview of Synthetic Strategies

Two primary routes are detailed below, offering flexibility based on starting material availability, desired scale, and laboratory capabilities.

Strategy Description Advantages Considerations
Protocol 1 Direct esterification of 2-aminoisobutyric acid (Aib) using isobutylene.Single-step, efficient, utilizes a commercially available starting amino acid.Requires handling of condensed isobutylene gas in a pressure vessel.
Protocol 2 Two-step synthesis: Strecker synthesis of Aib from acetone, followed by esterification.Builds the amino acid from simple, inexpensive precursors (acetone, cyanide). Provides a more comprehensive synthetic experience.Multi-step process with a highly toxic intermediate (aminonitrile). Requires careful handling of cyanide.

Protocol 1: Direct Esterification of 2-Aminoisobutyric Acid (Aib)

This protocol describes the formation of the tert-butyl ester by reacting 2-aminoisobutyric acid with an excess of isobutylene under strong acid catalysis.

Scientific Rationale & Mechanism

Direct esterification with tert-butanol via the Fischer method is notoriously inefficient due to the rapid, acid-catalyzed dehydration of tert-butanol to isobutylene.[2] This protocol leverages this reactivity by using isobutylene directly as the tert-butyl source. The mechanism proceeds via the protonation of isobutylene by a strong acid (sulfuric acid) to form the stable tert-butyl carbocation. This potent electrophile is then intercepted by the nucleophilic oxygen of the carboxylic acid. The amino group of Aib is protonated under these strongly acidic conditions, which conveniently serves as a protecting group, preventing side reactions like N-alkylation.

G cluster_0 Step 1: Formation of tert-Butyl Cation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Isobutylene Isobutylene tert_butyl_cation tert-Butyl Cation Isobutylene->tert_butyl_cation + H+ H2SO4 H2SO4 Aib Aib (protonated amine) Ester_Intermediate Protonated Ester Intermediate Aib->Ester_Intermediate + tert-Butyl Cation Final_Product H-Aib-OtBu Ester_Intermediate->Final_Product - H+

Caption: Reaction mechanism for acid-catalyzed esterification with isobutylene.

Materials and Reagents
ReagentFormulaMW ( g/mol )QuantityNotes
2-Aminoisobutyric AcidC₄H₉NO₂103.1210.3 g (0.1 mol)Starting material
DioxaneC₄H₈O₂88.11200 mLAnhydrous
Sulfuric AcidH₂SO₄98.0820 mLConcentrated (98%)
IsobutyleneC₄H₈56.11~50 mLCondensed liquid
Diethyl Ether(C₂H₅)₂O74.12500 mLFor extraction
Sodium HydroxideNaOH40.00As needed2M aqueous solution
Brine--100 mLSaturated NaCl(aq)
Anhydrous MgSO₄MgSO₄120.37As neededDrying agent
Hazard & Safety Information
ChemicalHazardsPrecautions
Sulfuric Acid Severe skin/eye burns, toxic if inhaledWear acid-resistant gloves, splash goggles, and a lab coat. Handle only in a chemical fume hood.
Isobutylene Extremely flammable gas, pressure hazardHandle as a condensed liquid in a cooled, sealed pressure vessel. Work in a well-ventilated area away from ignition sources.
Dioxane Flammable, carcinogen, irritantUse in a chemical fume hood. Wear appropriate PPE.
Diethyl Ether Extremely flammable, forms explosive peroxidesWork in a fume hood, away from ignition sources. Check for peroxides before use if the container has been opened previously.
Experimental Protocol
  • Reaction Setup: To a thick-walled glass pressure vessel equipped with a magnetic stir bar, add 2-aminoisobutyric acid (10.3 g, 0.1 mol) and anhydrous dioxane (200 mL).

  • Acidification: Cool the vessel in an ice bath (0 °C). Slowly and carefully add concentrated sulfuric acid (20 mL). The amino acid will dissolve as its sulfate salt.

    • Expert Insight: This step is highly exothermic. Slow addition of the acid to the cooled solvent is crucial to control the temperature and prevent runaway reactions.

  • Addition of Isobutylene: While keeping the vessel in the ice bath, carefully add condensed liquid isobutylene (~50 mL).

    • Self-Validation: Ensure the isobutylene is added as a liquid. This requires pre-cooling the gas cylinder or using a dry ice/acetone condenser to liquefy the gas during transfer to a cooled, graduated cylinder.

  • Reaction: Securely seal the pressure vessel. Allow it to warm to room temperature behind a blast shield. Stir the mixture vigorously for 48-72 hours.

    • Expert Insight: The reaction is slow and requires prolonged stirring to ensure adequate mixing of the heterogeneous mixture. Reaction progress can be monitored by taking small aliquots (after carefully cooling and venting the vessel) and analyzing by TLC or ¹H NMR.

  • Work-up - Quenching: After the reaction period, cool the vessel thoroughly in an ice bath for at least 30 minutes. VERY CAREFULLY and slowly vent the vessel in a fume hood to release excess isobutylene pressure.

  • Work-up - Neutralization: Pour the reaction mixture slowly over a large amount of crushed ice (~500 g) in a large beaker.

  • Work-up - Basification: Carefully neutralize the aqueous mixture by the slow addition of 2M NaOH solution with constant stirring and cooling in an ice bath until the pH is ~9-10.

    • Self-Validation: This step neutralizes the sulfuric acid and deprotonates the amino group of the product, rendering it soluble in organic solvents. Ensure the solution remains cool to avoid hydrolysis of the newly formed ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude oil or solid can be further purified by vacuum distillation or recrystallization (often as the hydrochloride salt) to yield pure amino 2,2-dimethylpropanoate. The free base is a colorless oil or low-melting solid.

Protocol 2: Two-Step Synthesis via Strecker Reaction

This approach first synthesizes the parent amino acid, 2-aminoisobutyric acid (Aib), from basic starting materials, followed by its esterification as described in Protocol 1.

G cluster_0 Part A: Strecker Synthesis cluster_1 Part B: Esterification Acetone Acetone Aminonitrile 2-Amino-2-methyl- propionitrile Acetone->Aminonitrile  + NH4Cl_NaCN NH4Cl, NaCN NH4Cl_NaCN->Aminonitrile Aib 2-Aminoisobutyric Acid (Aib) Aminonitrile->Aib   Hydrolysis HBr, H2O, heat Hydrolysis->Aib Final_Product Amino 2,2-dimethyl- propanoate Aib->Final_Product  + Isobutylene_H2SO4 Isobutylene, H2SO4 Isobutylene_H2SO4->Final_Product

Caption: Overall workflow for the two-step synthesis of the target compound.

Part A: Synthesis of 2-Aminoisobutyric Acid (Aib)

This procedure is adapted from the robust and verified method published in Organic Syntheses.[3]

Scientific Rationale & Mechanism

The Strecker synthesis is a classic method for preparing α-amino acids.[4][5] It begins with the reaction of an aldehyde or ketone (here, acetone) with ammonia (generated in situ from ammonium chloride) to form an imine. A nucleophilic cyanide ion then attacks the imine carbon to form an α-aminonitrile. In the final step, the nitrile group is hydrolyzed under strong acidic conditions to yield the carboxylic acid.

Materials and Reagents (Part A)
ReagentFormulaMW ( g/mol )QuantityNotes
Ammonium ChlorideNH₄Cl53.49200 g (3.7 mol)
AcetoneC₃H₆O58.08175 g (3.0 mol)
Sodium CyanideNaCN49.01160 g (3.2 mol)EXTREMELY TOXIC
Hydrobromic AcidHBr80.91~1 kg48% aqueous solution
PyridineC₅H₅N79.10As neededFor isolation
MethanolCH₃OH32.04For washing/isolation
Hazard & Safety Information (Part A)
ChemicalHazardsPrecautions
Sodium Cyanide FATAL if swallowed, inhaled, or in contact with skin. HANDLE WITH EXTREME CAUTION. Never allow contact with acids (liberates fatal HCN gas). Use in a dedicated fume hood. Have a cyanide antidote kit available and be trained in its use.
Hydrobromic Acid Corrosive, causes severe burnsWear acid-resistant PPE. Handle in a chemical fume hood.
Acetone Highly flammableKeep away from ignition sources.
Experimental Protocol (Part A)
  • Iminonitrile Formation: In a 3-L round-bottomed flask, dissolve ammonium chloride (200 g) in water (500 mL). Cool the flask in an ice bath to 5-10 °C. With vigorous stirring, add a solution of acetone (175 g) in ether (500 mL).

  • Cyanide Addition: While maintaining the temperature and stirring, slowly add a solution of sodium cyanide (160 g) in water (350 mL). After addition is complete, remove the ice bath and stir at room temperature for 2 hours.

    • Expert Insight: The use of ammonium chloride and sodium cyanide is a safer alternative to handling ammonia and hydrogen cyanide gas directly.[4] The reaction forms the α-aminonitrile intermediate.

  • Intermediate Isolation: Transfer the reaction mixture to a large separatory funnel. Separate the layers and extract the aqueous layer with ether (2 x 100 mL). Combine the ether layers and distill off the ether.

  • Nitrile Hydrolysis: To the residue from the ether distillation, add methanol (800 mL) and cool the solution. Saturate the solution with ammonia gas, then let it stand for 2-3 days.

  • Acidification & Reflux: Expel excess ammonia with a stream of air and remove the methanol by distillation. Add water (600 mL) and 48% hydrobromic acid (1 kg) to the residue. Reflux the mixture for 2 hours.

    • Self-Validation: This harsh acidic hydrolysis converts the nitrile functional group into a carboxylic acid, completing the formation of the amino acid hydrobromide salt.

  • Isolation of Aib: Distill the hydrobromic acid under reduced pressure. Dissolve the residue in water and concentrate again to remove as much HBr as possible. Dissolve the final residue in methanol, filter, and add an excess of pyridine. The free amino acid (Aib) will precipitate. Collect the solid by filtration, wash with methanol, and dry. This yields pure 2-aminoisobutyric acid.

Part B: Esterification of Synthesized Aib

The 2-aminoisobutyric acid synthesized in Part A is then esterified using the exact procedure detailed in Protocol 1 .

Product Characterization

The final product, amino 2,2-dimethylpropanoate, should be characterized to confirm its identity and purity. It can be analyzed as the free base (an oil or low-melting solid) or, more commonly, as its stable hydrochloride salt (a white to light-yellow powder).[6]

Physicochemical Properties
PropertyValue
Molecular Formula C₈H₁₇NO₂
Molecular Weight 159.23 g/mol (Free Base); 195.69 g/mol (HCl Salt)[7][8]
Appearance White to light-yellow powder or crystals (HCl Salt)[6]
Spectroscopic Data
  • ¹H NMR (400 MHz, D₂O) of HCl Salt: δ 1.44 (s, 9H, C(CH₃)₃), 1.38 (s, 6H, C(CH₃)₂). Note: The amine protons are often exchanged or appear as a broad singlet.[8]

  • ¹³C NMR (100 MHz, CDCl₃) of Free Base: δ 174.5 (C=O), 80.2 (C(CH₃)₃), 35.6 (C(CH₃)₂), 28.1 (C(CH₃)₃).[8]

  • Infrared (IR) Spectroscopy (KBr Pellet or Thin Film): Key absorptions include ν(N–H) stretches around 3300–3200 cm⁻¹, a strong ν(C=O) ester stretch around 1730-1740 cm⁻¹, strong ν(C-O) stretches around 1250 and 1150 cm⁻¹, and C-H stretching and bending vibrations.[8]

  • Mass Spectrometry (EI or ESI+): For the free base, the expected protonated molecular ion [M+H]⁺ would be at m/z = 160. A prominent fragment corresponds to the loss of the tert-butyl group (C₄H₈, 56 Da), resulting in a fragment at m/z = 104.

Conclusion

The two protocols presented herein provide comprehensive and reliable methods for the synthesis of amino 2,2-dimethylpropanoate (H-Aib-OtBu). Protocol 1 offers a rapid, single-step conversion from a commercially available amino acid, ideal for laboratories equipped to handle pressurized reactions. Protocol 2 provides a more fundamental synthesis from inexpensive starting materials, offering a valuable training opportunity and an alternative when the parent amino acid is unavailable. By following these detailed procedures, researchers can confidently produce this important building block for advanced peptide synthesis and drug discovery programs.

References

  • PubChem. tert-Butyl 2-amino-2-methylpropanoate hydrochloride. National Center for Biotechnology Information. [Link]

  • Clarke, H. T.; Bean, H. J. α-AMINOISOBUTYRIC ACID. Org. Synth.1931 , 11, 4. [Link]

  • Google Patents.
  • Google Patents. Method for making tertiary butyl esters.
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

  • Organic Syntheses. An Efficient and Scalable Ritter Reaction for the Synthesis of t-Butyl Amides. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • European Patent Office. Method for preparing amino acid esters.
  • Organic Chemistry Portal. Strecker Synthesis. [Link]

  • Salvitti, C., et al. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. J. Am. Soc. Mass Spectrom.2023 . [Link]

  • Nsengiyumva, O., et al. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules2021 , 26(6), 1699. [Link]

Sources

Application

how to dissolve amino 2,2-dimethylpropanoate in organic solvents

An Application Note and Protocol for the Dissolution of Amino 2,2-dimethylpropanoate in Organic Solvents Authored by: A Senior Application Scientist Abstract This comprehensive guide provides a detailed framework for res...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Dissolution of Amino 2,2-dimethylpropanoate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals on the effective dissolution of amino 2,2-dimethylpropanoate and its structural analogs in a range of organic solvents. Due to its amphiphilic nature, possessing both a polar amino group and a nonpolar tert-butyl ester moiety, this compound presents unique solubility challenges. This document elucidates the underlying physicochemical principles governing its solubility, provides a systematic approach to solvent selection, and offers detailed, step-by-step protocols for both small-scale screening and the preparation of stock solutions.

Introduction: Understanding the Solute

Amino 2,2-dimethylpropanoate represents a class of amino acid esters characterized by a sterically hindered tert-butyl group adjacent to the ester functionality. For the context of this guide, we will use methyl 3-amino-2,2-dimethylpropanoate (CAS 25307-82-8) as our primary exemplar[1]. The principles and protocols discussed herein are broadly applicable to its isomers and analogs, such as tert-butyl 2-aminoacetate.

The structure combines two key functional groups that dictate its solubility behavior:

  • A Primary Amino Group (-NH₂): This group is polar and acts as a hydrogen bond donor and acceptor, conferring a degree of hydrophilicity and basicity.

  • A Pivaloate Ester Group (-(CH₃)₃CCOO-R): The ester portion is polar, but the bulky tert-butyl (pivaloyl) group introduces significant nonpolar character and steric hindrance.

This dual-functionality can lead to zwitterionic character under certain conditions, similar to naturally occurring amino acids, which are known for their high solubility in polar solvents like water but poor solubility in many organic solvents[2][3]. The goal of this guide is to provide a rational, systematic approach to overcoming these challenges.

The Science of Dissolution: A Rational Approach to Solvent Selection

The fundamental principle governing solubility is "like dissolves like." A solute will dissolve best in a solvent that has a similar polarity and hydrogen bonding capability.

Analyzing the Solute's Polarity

Amino 2,2-dimethylpropanoate is an amphiphilic molecule . The amino group provides a polar, protic site, while the pivaloate group provides a bulky, nonpolar (lipophilic) domain. This structure suggests that solvents of intermediate polarity, or those that can interact with both parts of the molecule, will be most effective.

The Role of Hydrogen Bonding

The amino group can donate two hydrogen bonds, and the nitrogen and ester oxygens can act as hydrogen bond acceptors.

  • Polar Protic Solvents (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the amino group and interact with the ester, making them strong candidates for achieving high solubility.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) can only accept hydrogen bonds. They will interact strongly with the amino group's hydrogens. Solvents like DMSO are particularly effective at dissolving a wide range of compounds, including those with limited solubility elsewhere[4][5][6].

  • Nonpolar Solvents (e.g., hexane, toluene) lack the ability to form hydrogen bonds and have low polarity. They are unlikely to effectively solvate the polar amino group and are predicted to be poor solvents for this compound.

Addressing Zwitterionic Character

In the solid state or in certain solutions, the basic amino group can be protonated by an acidic proton (if available) to form an ammonium cation (-NH₃⁺), while the carboxylate portion of another molecule could be deprotonated, leading to a zwitterionic salt-like interaction. This significantly reduces solubility in non-polar organic solvents. The key to dissolving zwitterions is to use highly polar solvents that can stabilize both charges or to neutralize one of the charges through pH adjustment[7]. While our target molecule is an ester and not a carboxylic acid, strong intermolecular hydrogen bonding involving the amino group can mimic this behavior, leading to low solubility.

Solubility Profile: A Predictive Guide

The following table summarizes the predicted solubility of amino 2,2-dimethylpropanoate in a variety of common laboratory solvents, based on the principles discussed above. This table should be used as a starting point for experimental screening.

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh Excellent hydrogen bond donors and acceptors, effectively solvating both the amino and ester groups. The alkyl chain is small enough to not be repelled by the solute.
IsopropanolModerate to High Increased nonpolar character compared to methanol may slightly reduce solubility, but still a strong candidate.
Polar Aprotic DMSO, DMFHigh Strong hydrogen bond acceptors and highly polar nature can disrupt intermolecular forces and effectively solvate the molecule[4][6].
Acetonitrile (ACN)Moderate Less polar than DMSO/DMF, may offer moderate solubility.
AcetoneLow to Moderate Intermediate polarity but a weaker hydrogen bond acceptor than other aprotic solvents.
Ethers Tetrahydrofuran (THF)Low to Moderate Moderate polarity but limited hydrogen bonding capability. The nonpolar bulk of the solute might favor THF over more polar options in some cases.
Diethyl EtherLow / Insoluble Low polarity and inability to donate hydrogen bonds make it a poor solvent for the polar amino group.
Halogenated Dichloromethane (DCM)Moderate Can dissolve a wide range of compounds due to its intermediate polarity, but lacks strong hydrogen bonding interactions.
ChloroformModerate Similar to DCM, the slightly acidic proton may offer some interaction with the amino group.
Nonpolar Aromatic Toluene, BenzeneLow / Insoluble Nonpolar nature is incompatible with the polar amino functionality.
Nonpolar Aliphatic Hexane, HeptaneInsoluble Highly nonpolar; will not effectively solvate the polar functional groups of the molecule.

Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for both the solute and the solvents before beginning work.

Protocol 1: Small-Scale Solubility Screening

This protocol is designed to efficiently test the solubility in a panel of solvents using minimal compound.

Materials:

  • Amino 2,2-dimethylpropanoate

  • Set of 1.5 mL glass vials with caps

  • Selection of test solvents (e.g., Methanol, DMSO, DCM, Toluene, Water)

  • Analytical balance (readable to 0.1 mg)

  • Pipettors and tips

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Aliquot Compound: Accurately weigh approximately 1-2 mg of amino 2,2-dimethylpropanoate into each of the labeled glass vials. Record the exact mass for each vial.

  • Initial Solvent Addition: Add 100 µL of the first test solvent to the corresponding vial. This creates an initial target concentration of 10-20 mg/mL.

  • Initial Dissolution Attempt: Cap the vial securely and vortex vigorously for 30 seconds. Visually inspect for undissolved solid.

  • Energy Input: If the solid is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes. Causality Note: Sonication provides localized energy to break up solid aggregates and overcome the activation energy of dissolution, often proving more effective than simple vortexing for stubborn compounds[4][5].

  • Gentle Heating (Optional): If the compound remains insoluble, gently warm the vial to 30-40°C. Caution: Use a heat block or water bath, not a hot plate, to avoid solvent boiling and potential degradation. Some compounds exhibit significantly higher solubility at elevated temperatures.

  • Incremental Solvent Addition: If the solid persists, add another 100 µL of the solvent (total volume 200 µL) and repeat steps 3-5. Continue adding solvent in known increments until the solid dissolves or a practical lower limit of solubility is determined.

  • Record Observations: Carefully record the results for each solvent, noting whether the compound was soluble, partially soluble, or insoluble at each concentration. Classify the solubility (e.g., >20 mg/mL, 5-10 mg/mL, <1 mg/mL).

  • Repeat: Repeat the process for each selected solvent.

Diagram 1: Solvent Selection & Solubility Testing Workflow

The following diagram outlines the logical flow for selecting a solvent and executing the solubility screening protocol.

G cluster_0 Phase 1: Theoretical Selection cluster_1 Phase 2: Experimental Protocol Start Define Solute: Amino 2,2-dimethylpropanoate Analyze Analyze Structure: - Polar Amino Group - Nonpolar t-Butyl Ester Start->Analyze Predict Predict Solubility Profile (See Table 1) Analyze->Predict Select Select Solvent Panel: - Polar Protic (MeOH) - Polar Aprotic (DMSO) - Halogenated (DCM) - Nonpolar (Toluene) Predict->Select Weigh Weigh 1-2 mg of Solute Select->Weigh Proceed to Lab Work AddSolvent Add 100 µL Solvent Weigh->AddSolvent Vortex Vortex for 30s AddSolvent->Vortex Check1 Fully Dissolved? Vortex->Check1 Sonicate Sonicate for 5-10 min Check1->Sonicate No Record Record Result: Soluble / Insoluble Check1->Record Yes Check2 Fully Dissolved? Sonicate->Check2 AddMore Add another 100 µL Solvent Check2->AddMore No Check2->Record Yes Insoluble Record Result: Insoluble/Low Solubility Check2->Insoluble No, after max volume AddMore->Vortex

Caption: Workflow for solvent selection and experimental solubility screening.

Protocol 2: Preparation of a Concentrated Stock Solution (e.g., 100 mM in DMSO)

This protocol describes how to prepare an accurate stock solution for use in downstream applications.

Materials:

  • Amino 2,2-dimethylpropanoate (MW: e.g., 131.17 g/mol for the methyl ester)

  • High-purity, anhydrous DMSO

  • Volumetric flask (e.g., 10 mL, Class A)

  • Analytical balance

  • Spatula and weighing paper

  • Pipette or syringe for solvent transfer

  • Vortex mixer and ultrasonic bath

Procedure:

  • Calculate Required Mass: Determine the mass of solute needed. For a 10 mL stock of 100 mM (0.1 mol/L) solution: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 0.1 mol/L x 0.010 L x 131.17 g/mol = 0.13117 g = 131.2 mg

  • Weigh Solute: Accurately weigh out the calculated mass (e.g., 131.2 mg) onto weighing paper and carefully transfer it into the 10 mL volumetric flask.

  • Initial Solvent Addition: Add approximately 7-8 mL of anhydrous DMSO to the flask. Expert Tip: Do not fill to the mark initially. This leaves headspace for mixing and ensures the final volume is accurate after complete dissolution.

  • Promote Dissolution: a. Stopper the flask and vortex until the solid is well-suspended. b. Place the flask in an ultrasonic bath. Monitor the dissolution. For DMSO, sonication can cause slight warming, which often aids solubility. Continue for 15-20 minutes or until all solid particles have disappeared.

  • Equilibrate to Room Temperature: If the solution warmed during sonication, allow it to cool to ambient temperature before final volume adjustment. Causality Note: Solvent density changes with temperature. A final volume adjustment on a warm solution will result in a lower-than-intended concentration upon cooling.

  • Final Volume Adjustment: Carefully add DMSO dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.

  • Homogenize: Stopper the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to an appropriate storage vial (e.g., an amber glass vial with a PTFE-lined cap). Store as recommended for the compound's stability, often at -20°C or -80°C for long-term use[5].

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Compound "oils out" or forms a gum The solvent is not polar enough to fully dissolve the compound, but can partially solvate it, leading to a liquid/liquid phase separation.Switch to a more polar solvent (e.g., from DCM to Methanol or DMSO). Alternatively, use a co-solvent system; add a small percentage of a highly polar solvent like DMSO to the initial solvent.
Precipitation occurs upon cooling The solution was saturated at an elevated temperature. The compound's solubility is highly temperature-dependent.Prepare the solution at the temperature it will be used. If it must be stored cold, prepare a less concentrated stock solution that remains stable upon cooling.
Compound degrades during dissolution The compound is unstable in the chosen solvent or is sensitive to heat/light.Avoid heating. Use a different solvent. If the compound is base-labile, avoid basic solvents. If it is acid-labile, avoid acidic solvents or impurities.
Incomplete dissolution in all solvents The compound may be in a salt form or have very strong crystal lattice energy. It may be a zwitterionic solid.Try a water/alcohol mixture. If the compound has acidic/basic sites, a small amount of acid (e.g., HCl) or base (e.g., NH₄OH) can be added to form a more soluble salt, if compatible with the downstream application[3].

References

  • Scent.vn. Pivalic acid CAS# 75-98-9: Odor profile, Molecular properties, Regulation. [Link]

  • Grokipedia. Pivalic acid. [Link]

  • PubChem. Methyl 3-amino-2,2-dimethylpropanoate | C6H13NO2 | CID 13285789. [Link]

  • MedChemExpress. tert-Butyl 2-aminoacetate | Amino Acid Derivative (Japanese). [Link]

  • PubChem. Pivalic acid | C5H10O2 | CID 6417. [Link]

  • J-Stage. A zwitterionic solvent for in vitro toxicity tests of insoluble compounds. [Link]

  • Queen's University Belfast. An introduction to zwitterionic salts. [Link]

  • ACS Publications. Solvation Descriptors for Zwitterionic α-Aminoacids; Estimation of Water–Solvent Partition Coefficients, Solubilities, and Hydrogen-Bond Acidity and Hydrogen-Bond Basicity | ACS Omega. [Link]

  • ResearchGate. How to desalt zwitterions?. [Link]

  • Advances in Engineering. Solubility-Modifying Power of Zwitterionic Salts. [Link]

  • Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

Sources

Method

Advanced Chromatographic Separation and Quantification Strategies for Amino 2,2-Dimethylpropanoate Derivatives

Introduction & Physicochemical Profiling Amino 2,2-dimethylpropanoate derivatives (e.g., ethyl or tert-butyl 3-amino-2,2-dimethylpropanoate) are highly valuable aliphatic building blocks utilized extensively in fragment-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

Amino 2,2-dimethylpropanoate derivatives (e.g., ethyl or tert-butyl 3-amino-2,2-dimethylpropanoate) are highly valuable aliphatic building blocks utilized extensively in fragment-based drug discovery (FBDD) and the synthesis of potent RORγt inhibitors[1].

From an analytical perspective, these compounds present a "perfect storm" of chromatographic challenges:

  • Lack of a Chromophore : As purely aliphatic amino esters, they exhibit negligible UV absorbance above 210 nm.

  • High Polarity & Basicity : The primary amine (pKa ~9.5) remains protonated under standard acidic to neutral mobile phase conditions.

  • Amphiphilic Sterics : The gem-dimethyl group at the C2 position (Thorpe-Ingold effect) creates a dense hydrophobic pocket directly adjacent to the highly polar amine, complicating partitioning mechanisms.

Because they lack a UV chromophore, traditional HPLC-UV methods fail to provide accurate quantification without cumbersome pre-column derivatization. To achieve direct, underivatized analysis, mass-sensitive evaporative detectors—specifically Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD)—are mandatory.

DetectorSelection Start Analyze Amino 2,2-Dimethylpropanoate CheckUV Derivatized with UV chromophore? Start->CheckUV UV Use UV/Vis (210-254 nm) CheckUV->UV Yes CheckVol Gradient-based with volatile buffers? CheckUV->CheckVol No (Underivatized) CAD Use CAD / ELSD (Universal Detection) CheckVol->CAD Yes MS Use LC-MS (Mass Confirmation) CheckVol->MS Yes (Need MW)

Fig 1. Decision matrix for the chromatographic separation and detection of aliphatic amino esters.

Analytical Separation Strategies (UHPLC)

Detector Selection: CAD vs. ELSD

While both CAD and ELSD differentiate analytes from the mobile phase based on relative volatility, CAD is fundamentally more sensitive for low-molecular-weight analytes like amino 2,2-dimethylpropanoates. ELSD requires dried aerosol particles to be >50 nm to efficiently scatter light, leading to an exponential drop in signal for small molecules. In contrast, CAD transfers charge to particles via ionized nitrogen gas and maintains a linear, uniform response for particles as small as 10 nm[2].

Chromatographic Modalities

To separate the polar amine, two primary orthogonal strategies are employed:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) : This is the preferred method. By utilizing an amide-bonded stationary phase and a highly organic mobile phase, the polar amino ester partitions into the water-enriched layer on the silica surface. For the measurement of underivatized amino acids, HILIC methods provide superior signal-to-noise (S/N) ratios and lower limits of quantitation (LOQ) compared to Reversed-Phase methods when coupled with CAD[3]. Furthermore, the high volatility of the HILIC mobile phase (>70% Acetonitrile) synergizes perfectly with CAD, enhancing nebulization efficiency.

  • Ion-Pairing Reversed-Phase (IP-RP) : If a reversed-phase C18 setup is mandatory, an ion-pairing agent must be added to retain the protonated amine and prevent severe peak tailing caused by secondary interactions with residual silanols. Heptafluorobutyric acid (HFBA) is superior to Trifluoroacetic acid (TFA) here; its longer perfluorinated chain forms a highly hydrophobic ion-pair with the primary amine, dramatically increasing retention while remaining fully volatile for CAD/MS compatibility.

Table 1: Comparison of Analytical Strategies for Aliphatic Amino Esters
ParameterHILIC-CAD (Recommended)IP-RP LC-MS (Alternative)
Column Type Solid-core Amide (e.g., 1.7 µm)End-capped C18 (e.g., 1.8 µm)
Retention Mechanism Aqueous partitioning & H-bondingHydrophobic interaction via Ion-Pairing
Mobile Phase A 100 mM Ammonium Formate (pH 3.2)Water + 10 mM HFBA + 5 mM TFA
Mobile Phase B AcetonitrileAcetonitrile + 10 mM HFBA
Sensitivity (LOD) ~5-10 ng on-column~15-30 ng on-column
Pros Excellent peak shape, high CAD responseUses standard lab C18 columns
Cons Requires long column equilibrationHFBA can contaminate system for negative-ESI

Step-by-Step Experimental Protocols

Protocol A: UHPLC-CAD Method for Quality Control (HILIC Mode)

Objective : Quantify amino 2,2-dimethylpropanoate and its synthesis impurities without derivatization.

Materials & Setup :

  • Column : Accucore 150 Amide HILIC, 2.1 x 100 mm, 2.6 µm.

  • Detector : Charged Aerosol Detector (Evaporation Temp: 50 °C, Data Rate: 10 Hz, Filter: 5 s).

  • Mobile Phase A : 100 mM Ammonium Formate in LC-MS grade H2​O , adjusted to pH 3.2 with Formic Acid. (Mechanistic Rationale: pH 3.2 ensures the primary amine is fully protonated, maximizing its hydrophilic partitioning).

  • Mobile Phase B : LC-MS grade Acetonitrile.

Gradient Program :

Time (min) Flow Rate (mL/min) % A % B
0.0 0.4 10 90
1.0 0.4 10 90
6.0 0.4 30 70
7.0 0.4 30 70
7.1 0.4 10 90

| 12.0 | 0.4 | 10 | 90 |

System Validation & Suitability :

  • Inject a 50 µg/mL standard solution (1 µL injection volume).

  • The system is validated if the peak asymmetry factor ( As​ ) is between 0.85 and 1.15.

  • Because CAD response is inherently non-linear over wide ranges, apply a Power Function (PF) value of 1.0 to the detector output. Generate a calibration curve from 10 ng to 1000 ng on-column; the log-log plot must yield an R2≥0.995 .

Protocol B: Preparative Flash Chromatography (Scale-Up)

Objective : Isolate the ester post-synthesis (e.g., from incomplete reduction products or debenzylation byproducts). During preparative synthesis, purification by column chromatography requires careful selection of the eluent system to prevent impurity co-elution and degradation of the pivalate ester[4].

Procedure :

  • Stationary Phase Selection : Do NOT use standard acidic silica gel (which causes irreversible binding and streaking of aliphatic amines). Instead, pack the column with KP-NH (aminopropyl-functionalized) silica .

  • Sample Loading : Dissolve the crude amino 2,2-dimethylpropanoate in a minimum volume of Dichloromethane (DCM).

  • Elution : Run a gradient of Hexanes to Ethyl Acetate (0% to 50% EtOAc over 10 column volumes).

  • Monitoring : Since the compound is UV-inactive, monitor fractions using TLC stained with Ninhydrin (heat to visualize the primary amine as a purple spot) or use a flash system equipped with an inline ELSD.

Troubleshooting & Optimization

Troubleshooting Issue Issue: Severe Peak Tailing or Poor Recovery CheckPhase Is stationary phase bare silica / standard C18? Issue->CheckPhase YesSilica Secondary silanol interactions occurring CheckPhase->YesSilica Yes Solution1 Switch to Amide-HILIC or KP-NH (Prep) YesSilica->Solution1 Preferred Solution2 Add volatile ion-pairing (e.g., HFBA) or Et3N YesSilica->Solution2 Alternative

Fig 2. Logical troubleshooting workflow for resolving peak tailing of aliphatic amines.

Common Pitfalls :

  • Loss of CAD Sensitivity : If the baseline noise increases or sensitivity drops, check the volatility of your mobile phase additives. Non-volatile salts (like sodium phosphate) will instantly foul the CAD corona wire. Ensure strictly LC-MS grade ammonium formate is used.

  • Ester Hydrolysis : The 2,2-dimethyl (pivalate) group is sterically hindered and generally stable, but prolonged exposure to highly basic mobile phases (pH > 9) during preparative chromatography can induce hydrolysis. Keep mobile phases slightly acidic or neutral where possible.

References

  • [1] Journal of Medicinal Chemistry - ACS Publications. Structure-Based and Property-Driven Optimization of N-Aryl Imidazoles toward Potent and Selective Oral RORγt Inhibitors. Available at: [Link]

  • [3] Thermo Fisher Scientific / LCMS.cz. Evaluating LC methods for enhanced charged aerosol detector response: a case study using underivatized amino acids. Available at: [Link]

Sources

Application

Application Note: Polymer Chain Termination and End-Capping of Poly(β-amino esters) using Alkyl 3-Amino-2,2-dimethylpropanoate

Target Audience: Polymer Chemists, Formulation Scientists, and Drug Delivery Professionals Document Type: Advanced Methodology & Protocol Guide Introduction and Mechanistic Rationale Poly(β-amino esters) (PBAEs) and rela...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Polymer Chemists, Formulation Scientists, and Drug Delivery Professionals Document Type: Advanced Methodology & Protocol Guide

Introduction and Mechanistic Rationale

Poly(β-amino esters) (PBAEs) and related poly(amino acids) have emerged as highly versatile, biodegradable vectors for the delivery of nucleic acids (mRNA, pDNA) and hydrophobic small molecules [1] [3]. Synthesized via the step-growth aza-Michael addition of amines to diacrylates, the base polymer inherently possesses reactive acrylate end-groups. If left unquenched, these terminal acrylates can lead to unwanted cross-linking, poor shelf-life, and off-target biological toxicity.

The Causality of the Pivalate Modification: Chain termination (end-capping) defines the physicochemical identity of the polymer's surface. Utilizing alkyl 3-amino-2,2-dimethylpropanoate (an amino-pivalate derivative) as the chain terminator introduces a highly specific structural advantage. The gem-dimethyl group adjacent to the ester carbonyl creates profound steric hindrance . This shielding effect drastically reduces the rate of premature enzymatic cleavage by ubiquitous serum esterases, thereby prolonging the in vivo circulation half-life of the resulting nanoparticle without compromising the pH-responsive endosomal escape mechanism of the core polymer backbone.

Furthermore, the primary amine of the 3-amino-2,2-dimethylpropanoate acts as a highly efficient nucleophile, ensuring a rapid, click-like aza-Michael addition to the terminal acrylates with zero small-molecule byproducts.

Experimental Workflow & Logic

G N1 Step-Growth Polymerization Diacrylate + Primary Amine N2 Acrylate-Terminated Base Polymer (PBAE) N1->N2 90 °C, 24h N3 Chain Termination Add Amino 2,2-dimethylpropanoate N2->N3 Excess End-Capper N4 Aza-Michael Addition at Polymer Termini N3->N4 RT, 1-2h N5 Sterically Shielded PBAE Nanocarrier N4->N5 Precipitation & Drying

Workflow for PBAE synthesis and steric chain termination via aza-Michael addition.

Materials and Quantitative Parameters

The following table summarizes the stoichiometric requirements for a standard 5-gram scale termination protocol.

Reagent / MaterialRoleEq.AmountNotes
Acrylate-Terminated PBAE Base Polymer1.05.00 gAssume Mn​ ≈ 5,000 Da; ~2.0 mmol reactive ends.
Methyl 3-amino-2,2-dimethylpropanoate HCl Chain Terminator2.5838 mgCAS: 177269-37-3 [2]. Used in molar excess to drive reaction.
N,N-Diisopropylethylamine (DIPEA) Free-basing Agent3.0870 µLNeutralizes the HCl salt of the terminator.
Anhydrous Tetrahydrofuran (THF) Reaction SolventN/A25.0 mLMust be anhydrous to prevent acrylate hydrolysis.
Diethyl Ether Anti-solventN/A250 mLChilled to -20 °C for polymer precipitation.

Step-by-Step Chain Termination Protocol

Phase 1: Preparation of the Terminator Solution

Expert Insight: Amino esters are frequently supplied as hydrochloride salts to prevent self-condensation. The amine must be liberated (free-based) in situ prior to the Michael addition.

  • Weigh 838 mg of methyl 3-amino-2,2-dimethylpropanoate hydrochloride into a clean, oven-dried 20 mL scintillation vial equipped with a magnetic stir bar.

  • Dissolve the salt in 5.0 mL of anhydrous THF.

  • Add 870 µL of DIPEA dropwise. Stir the mixture at room temperature for 15 minutes. A slight turbidity may develop as DIPEA-HCl salts form; this does not interfere with the reaction.

Phase 2: End-Capping Reaction
  • In a separate 50 mL round-bottom flask, dissolve 5.00 g of the crude acrylate-terminated PBAE in 20.0 mL of anhydrous THF. Stir until completely homogenous.

  • Transfer the free-based terminator solution (from Phase 1) into the polymer solution dropwise over 5 minutes to prevent localized exothermic spikes.

  • Seal the flask under a nitrogen atmosphere and stir vigorously at room temperature (20–25 °C) for exactly 2 hours. Note: Extending the reaction beyond 4 hours can lead to transesterification side-reactions or polymer backbone degradation.

Phase 3: Purification and Recovery
  • Transfer the reaction mixture to an addition funnel.

  • Add the mixture dropwise into 250 mL of vigorously stirring, ice-cold diethyl ether. The end-capped polymer will precipitate as a viscous, pale-yellow syrup or white flocculant (depending on the specific backbone).

  • Decant the ether supernatant (which contains unreacted terminator and DIPEA salts).

  • Wash the precipitate with an additional 50 mL of cold diethyl ether.

  • Dry the isolated polymer under high vacuum (< 0.1 mbar) for 24 hours to remove residual solvent. Store at -20 °C under argon.

Self-Validating Quality Control System

A robust protocol must be self-validating. To ensure that the chain termination is complete and that the polymer architecture remains intact, follow this analytical logic:

Validation V1 Post-Termination QC V2 1H-NMR Spectroscopy V1->V2 V3 Check 5.8-6.4 ppm V2->V3 V4 Acrylate Peaks Absent? V3->V4 V5 Termination Complete V4->V5 Yes V6 Extend Reaction Time V4->V6 No

Self-validating quality control logic for confirming complete polymer chain termination.
Analytical Metrics for Success:
  • 1 H-NMR (400 MHz, CDCl 3​ ): The primary indicator of successful termination is the complete disappearance of the multiplet peaks at δ 5.8, 6.1, and 6.4 ppm (corresponding to the vinyl protons of the unreacted acrylate end groups). Concurrently, a sharp singlet should appear at δ ~1.15 ppm, confirming the successful covalent integration of the gem-dimethyl protons of the pivalate group.

  • Gel Permeation Chromatography (GPC): Run the sample against polystyrene standards. The polydispersity index (PDI) should remain relatively unchanged from the base polymer (typically 1.2 - 1.8). The appearance of a high-molecular-weight shoulder indicates that unwanted cross-linking occurred due to insufficient terminator concentration.

References

  • Poly(beta-amino esters): applications in immunology - Chemical Science (RSC Publishing).[Link]

  • methyl 3-amino-2,2-dimethylpropanoate hydrochloride [P53321] - ChemUniverse.[Link]

  • Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC (NIH).[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Storage of 3-Amino-2,2-dimethylpropanoate

Welcome to the Advanced Reagent Troubleshooting Portal. As a Senior Application Scientist, I frequently audit laboratory workflows where critical building blocks are compromised by improper storage.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Reagent Troubleshooting Portal. As a Senior Application Scientist, I frequently audit laboratory workflows where critical building blocks are compromised by improper storage. Esters of 3-amino-2,2-dimethylpropanoic acid are indispensable in the synthesis of complex APIs, including 1[1] and 2[2]. However, their unique structural features make them highly susceptible to thermal degradation.

This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to maintain the structural integrity of these reagents.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q: Why is my 3-amino-2,2-dimethylpropanoate ester degrading at room temperature? A: The degradation is driven by the Thorpe-Ingold (gem-dialkyl) effect . The presence of two methyl groups on the alpha-carbon (C2) reduces the internal bond angle between the substituents, forcing the beta-amino group (C3) and the ester carbonyl into close spatial proximity. This steric compression drastically lowers the activation energy required for intramolecular nucleophilic acyl substitution. Consequently, even mild thermal energy (room temperature) is sufficient to drive the amine to attack the carbonyl, expelling the esterifying alcohol and forming a stable four-membered ring (3,3-dimethylazetidin-2-one, a β -lactam).

Q: I stored the compound at room temperature for a week, and it turned from a free-flowing liquid/powder into a viscous gel. What happened? A: You are observing intermolecular condensation. While intramolecular cyclization forms β -lactams, high concentrations of the ester subjected to thermal stress will undergo intermolecular amidation, forming polyamide chains. Analytical studies confirm that3[3].

Q: Does moisture really matter if I am storing the reagent in a 4°C refrigerator? A: Absolutely.4[4]. At 4°C, opening a cold vial causes atmospheric condensation. This microscopic aqueous layer hydrolyzes the ester into 3-amino-2,2-dimethylpropanoic acid (the free acid), which alters the local pH and auto-catalyzes further degradation.

Part 2: Degradation Pathways Visualization

Degradation A 3-Amino-2,2-dimethylpropanoate (Intact Ester) B 3,3-Dimethylazetidin-2-one (β-Lactam) A->B Intramolecular Cyclization (Thorpe-Ingold Effect) C 3-Amino-2,2-dimethylpropanoic Acid (Free Acid) A->C Thermal Hydrolysis (Moisture Dependent) D Polyamide Aggregates (Oligomerization) A->D Intermolecular Condensation (Concentration Dependent)

Fig 1: Primary thermal degradation pathways of 3-amino-2,2-dimethylpropanoate during storage.

Part 3: Quantitative Data - Thermal Stability Profile

To guide your storage strategies, the following table summarizes the degradation kinetics of ethyl 3-amino-2,2-dimethylpropanoate under various environmental conditions.

Storage TemperatureAtmosphereMoisture LevelPrimary Degradation PathwayEstimated Half-Life
-20°C Argon< 10 ppmNone (Stable)> 24 months
4°C AirAmbientThermal Hydrolysis6 - 8 months
25°C Argon< 10 ppmIntramolecular Cyclization3 - 4 weeks
40°C AirHighOligomerization / Cyclization< 48 hours

Part 4: Self-Validating Standard Operating Procedures (SOPs)

Protocol A: Anhydrous Aliquoting and Cryogenic Storage

Causality: Repeated freeze-thaw cycles introduce moisture and thermal spikes. Aliquoting prevents bulk degradation. Self-Validation Mechanism: Incorporates a dry-weighing validation step to ensure no ambient moisture has compromised the handling environment before sealing.

  • Thermal Equilibration: Transfer the bulk sealed container from -20°C to a desiccator at room temperature (20-25°C) for 2 hours. Do not open the container while cold.

  • Inert Atmosphere Handling: Move the equilibrated container into a glovebox or under a positive pressure Argon stream. Note: Argon is heavier than Nitrogen and provides a superior blanket against hydrolytic degradation.

  • Validation of Anhydrous State (The Self-Check): Place an open, empty control vial on an analytical balance inside the handling area. Tare it. Wait 10 minutes. If the mass increases by >0.1 mg, your environment is too humid. Abort the procedure and regenerate your desiccants/gas lines.

  • Aliquoting: Dispense the reagent into amber glass vials (to prevent secondary photo-degradation).

  • Sealing: Flush the headspace of each vial with Argon, seal immediately with PTFE-lined caps, wrap the caps tightly with Parafilm, and transfer to -20°C storage.

Protocol B: Self-Validating HPLC Assay for Ester Integrity

Causality: Before committing the reagent to a multi-step API synthesis, you must verify its purity. Self-Validation Mechanism: Utilizes an internal standard to ensure injection volume consistency, coupled with a mass balance calculation to confirm all degraded ester is accounted for.

  • Sample Preparation: Dissolve 10.0 mg of the 3-amino-2,2-dimethylpropanoate sample in 1.0 mL of anhydrous acetonitrile containing 0.1% v/v toluene (Internal Standard).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A = Water + 0.1% TFA; B = Acetonitrile + 0.1% TFA.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection & Peak Identification (210 nm):

    • Intact Ester: Retention time ~2.5 min.

    • β -Lactam Degradant: ~3.1 min (More lipophilic due to the loss of the polar primary amine).

    • Free Acid Degradant: ~1.2 min (Highly polar).

  • Validation Check: Calculate the molar sum of the three peaks relative to the internal standard. If the total molar recovery is < 95% compared to a freshly synthesized reference standard, the missing mass has polymerized into insoluble polyamide aggregates. Discard the batch.

References

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. d-nb.info. 3

  • Hydrothermal Degradation of Amino Acids. nih.gov. 4

  • Discovery of a Highly Potent, Nonabsorbable Apical Sodium-Dependent Bile Acid Transporter Inhibitor (GSK2330672) for Treatment of Type 2 Diabetes. acs.org.1

  • Structure-Based and Property-Driven Optimization of N-Aryl Imidazoles toward Potent and Selective Oral RORγt Inhibitors. acs.org. 2

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Amino 2,2-Dimethylpropanoate Coupling Reactions

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals navigating the notorious steric challenges associated with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals navigating the notorious steric challenges associated with the 2,2-dimethylpropanoate moiety.

Whether you are utilizing the bulky 2,2-dimethylpropanoate (pivalate) group as a directing leaving group in pivaloyl mixed anhydrides , or attempting to couple a heavily shielded gem-dimethyl amino acid (e.g., 3-amino-2,2-dimethylpropanoic acid derivatives), this guide provides field-proven troubleshooting protocols, mechanistic insights, and self-validating workflows to ensure high-yield amide bond formation.

Mechanistic Insights: The Dual Nature of 2,2-Dimethylpropanoate

The tert-butyl core of the 2,2-dimethylpropanoate group creates a massive steric shield (the Thorpe-Ingold effect) that fundamentally alters reaction trajectories. Understanding this causality is the first step to troubleshooting:

  • As an Activating Agent (Pivaloyl Mixed Anhydrides): When pivaloyl chloride is used to activate a carboxylic acid, the resulting mixed anhydride features two carbonyls. The extreme steric bulk of the 2,2-dimethyl group acts as a physical barrier, preventing the incoming amine nucleophile from attacking the pivaloyl carbonyl. This directs the attack exclusively to the target amino acid carbonyl 1. However, if the target carboxylic acid is also sterically hindered, the activation energy barrier shifts, and the amine may attack the pivaloyl group instead, leading to a dead-end pivalamide byproduct.

  • As a Substrate (Gem-Dimethyl Amino Acids): When coupling derivatives like 3-amino-2,2-dimethylpropanoate, the gem-dimethyl group physically repels incoming activated esters and restricts the conformational freedom of the backbone. Standard carbodiimides (DIC/DCC) form bulky O-acylisoureas that fail to penetrate this shield, necessitating the use of highly reactive, compact uronium/aminium salts (like COMU or HATU) 2.

Troubleshooting Guide & Step-by-Step Methodologies

Protocol A: Solution-Phase Amidation via Pivaloyl Mixed Anhydride

Issue: Formation of unreactive symmetrical anhydrides or unwanted pivalamide byproducts (+84 Da mass shift). Causality: High temperatures during activation allow the mixed anhydride to disproportionate. Excess pivaloyl chloride or a highly hindered target carboxylic acid forces the amine to attack the wrong carbonyl.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under inert atmosphere, dissolve the target carboxylic acid (1.0 eq) and N-methylmorpholine (NMM, 1.1 eq) in anhydrous THF or EtOAc.

  • Thermal Control: Cool the solution strictly to -20°C to 0°C. Causality: Low temperatures kinetically trap the mixed anhydride and prevent symmetrical disproportionation.

  • Activation: Add freshly distilled pivaloyl chloride (1.05 eq) dropwise. Stir for 30–60 minutes.

  • In-Process Validation: Monitor the reaction via IR spectroscopy. The appearance of distinct double carbonyl stretches (~1800 and 1750 cm⁻¹) confirms mixed anhydride formation.

  • Coupling: Add the amine (1.2 eq) dissolved in THF. Allow the reaction to slowly warm to room temperature over 2–16 hours 3.

  • Self-Validating QC: Analyze the crude mixture via LC-MS. If a peak corresponding to the amine mass +84 Da is detected, pivaloylation has occurred, indicating the target acid is too hindered for this method.

Protocol B: Solid-Phase Coupling of 3-Amino-2,2-dimethylpropanoate Derivatives

Issue: Incomplete coupling (deletion sequences) due to the gem-dimethyl steric shield. Causality: The amine is physically blocked. Standard HOBt active esters lack the electrophilicity required to overcome the activation energy barrier.

Step-by-Step Methodology:

  • Resin Preparation: Swell the resin containing the deprotected 3-amino-2,2-dimethylpropanoate residue in anhydrous DMF for 30 minutes.

  • Pre-Activation: In a separate vial, dissolve the incoming Fmoc-amino acid (3.0 eq) and COMU (3.0 eq) in DMF. Add DIPEA (3.0 to 6.0 eq) and vortex for 1 minute. Causality: COMU generates a highly reactive Oxyma ester that is smaller and more electrophilic than HOBt esters, allowing it to penetrate the steric shield4.

  • Coupling with Thermal Assistance: Add the activated solution to the resin. Apply microwave irradiation (75°C for 15 minutes) or conventional heating (50°C for 2 hours) to overcome the thermodynamic barrier.

  • Self-Validating QC: Perform a micro-cleavage of a small resin aliquot and analyze via MALDI-TOF or LC-MS. Note: Do not rely solely on colorimetric tests (e.g., Kaiser), as the steric bulk of the 2,2-dimethyl group often prevents the ninhydrin reagent from accessing the unreacted amine, yielding false negatives.

Quantitative Data: Coupling Reagent Selection Matrix

To optimize your reaction, compare the quantitative parameters of standard coupling systems used for sterically hindered substrates.

Coupling SystemActivation IntermediateReagent (eq)Base (eq)Temp (°C)Time (min)Expected Yield (%)Primary Byproduct Risk
Pivaloyl Chloride Mixed Anhydride1.051.1 (NMM)-20 to 25120 - 96070 - 95Pivalamide (+84 Da)
HATU / DIPEA HOAt Active Ester3.06.025 - 5060 - 12080 - 99Guanidinylation
COMU / DIPEA Oxyma Active Ester3.03.025 - 7530 - 6085 - 99Uronium capping
DIC / OxymaPure Oxyma Active Ester3.00.1 (Base)75 (MW)15 - 3080 - 95N-acylurea

Reaction Pathway & Troubleshooting Logic

The following diagram maps the logical decision tree and chemical pathways when addressing 2,2-dimethylpropanoate steric hindrance.

G Start Sterically Hindered Coupling Reaction Method1 Mixed Anhydride (Pivaloyl Chloride) Start->Method1 Method2 Uronium Salt (COMU / HATU) Start->Method2 Inter1 Pivaloyl Mixed Anhydride Intermediate Method1->Inter1 Inter2 Active Ester (Oxyma / HOAt) Method2->Inter2 Check1 Amine Attack Trajectory Inter1->Check1 Check2 Activation Energy Barrier Inter2->Check2 Succ1 Desired Amide Bond Check1->Succ1 Target Carbonyl Fail1 Pivalamide Byproduct (+84 Da) Check1->Fail1 Pivaloyl Carbonyl Succ2 Desired Amide Bond Check2->Succ2 Sufficient Heating Fail2 Incomplete Coupling (Deletion Sequence) Check2->Fail2 Steric Shielding

Reaction pathways and troubleshooting logic for sterically hindered 2,2-dimethylpropanoate couplings.

Frequently Asked Questions (FAQs)

Q1: Why is my pivaloyl mixed anhydride coupling yielding a +84 Da byproduct on LC-MS? A: This mass shift corresponds to a pivalamide adduct. It occurs when the incoming amine attacks the sterically hindered pivaloyl carbonyl instead of the target carbonyl. This usually happens if your target carboxylic acid is exceptionally hindered, or if the mixed anhydride was formed at too high a temperature (causing disproportionation). Ensure activation occurs at -20°C and limit pivaloyl chloride to 1.05 equivalents.

Q2: Can I use standard DIC/HOBt chemistry to couple 3-amino-2,2-dimethylpropanoic acid derivatives? A: It is highly discouraged. Standard carbodiimides lack the reactivity to overcome the gem-dimethyl steric shield. The bulky O-acylisourea intermediate will form, but aminolysis will be too slow, leading to extensive oxazolone formation or epimerization. You must switch to highly reactive uronium salts like COMU or HATU.

Q3: How does COMU prevent the side reactions typically seen with HATU in sterically hindered couplings? A: While HATU is a gold standard for hindered couplings, excess HATU can react with the free amine on the resin to form a dead-end guanidinium byproduct, permanently terminating the peptide chain. COMU utilizes a morpholine-based iminium salt and an OxymaPure leaving group. It provides comparable reactivity to HATU but significantly reduces the risk of chain-terminating side reactions 5. Furthermore, COMU requires only 1 equivalent of base per equivalent of reagent, minimizing base-catalyzed epimerization.

References

  • ACS Sustainable Chemistry & Engineering. "Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media". Available at:[Link]

  • Organic Process Research & Development. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey". Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Resolution for Amino 2,2-Dimethylpropanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the chromatographic challenges associated with polar aliphatic amino e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the chromatographic challenges associated with polar aliphatic amino esters, such as amino 2,2-dimethylpropanoate (e.g., methyl or ethyl 3-amino-2,2-dimethylpropanoate). These molecules present a trifecta of analytical hurdles: high polarity, a basic primary amine that interacts unfavorably with silica silanols, and the absence of a strong UV chromophore.

This guide provides field-proven, mechanistically grounded strategies to help you achieve robust baseline resolution ( Rs​≥1.5 ).

Retention and Peak Shape Optimization

Q: Why does amino 2,2-dimethylpropanoate exhibit severe peak tailing and poor retention on my standard C18 column?

A: The root cause lies in the electrostatic interactions between the analyte and the stationary phase. Aliphatic amines possess a high pKa (~9–10), meaning they are fully protonated under standard acidic or neutral reversed-phase HPLC conditions. Standard C18 columns contain residual, unreacted silanol groups (-Si-OH) on the silica backbone. At intermediate pH levels, these silanols ionize to -Si-O⁻. The protonated amine undergoes secondary ion-exchange interactions with these anionic silanols, causing the analyte to "stick" and release slowly[1]. This manifests as severe peak tailing and co-elution with early void-volume peaks due to overall poor hydrophobic retention.

Actionable Solutions:

  • Stationary Phase Switch: Transition to a polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Polar-embedded groups (e.g., amide or carbamate linkages) create a localized hydration layer that shields the residual silanols, preventing secondary interactions[1].

  • Mobile Phase Adjustment: Introduce an ion-pairing reagent. Adding 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) neutralizes the charge by forming a hydrophobic ion-pair complex with the amine. This simultaneously increases retention on the C18 phase and masks silanol interactions[1].

Sensitivity and Detection Strategies

Q: I am getting very low signal-to-noise ratios using UV detection at 210 nm, leading to unresolved, noisy peaks. How can I improve this?

A: Amino 2,2-dimethylpropanoate lacks an extended conjugated π -electron system, making it virtually transparent to UV light above 220 nm. Monitoring at 210 nm subjects the analysis to high background noise from mobile phase solvents (like methanol or buffer salts), which destroys peak resolution and integration accuracy.

To achieve high-resolution, interference-free peaks, you must implement pre-column derivatization to attach a fluorophore. Reagents like o-Phthalaldehyde (OPA), 9-Fluorenylmethyl chloroformate (FMOC-Cl), or 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) react quantitatively with aliphatic amines to form highly detectable derivatives[2],[3],[4].

Standard Operating Procedure: Automated Pre-Column OPA Derivatization This self-validating protocol ensures the quantitative conversion of the primary amine to a fluorescent isoindole derivative.

  • Step 1: Reagent Preparation. Dissolve 10 mg of OPA and 10 mg of 3-mercaptopropionic acid (3-MPA) in 1 mL of 0.4 M borate buffer (pH 10.2). Self-validation check: The solution must be completely clear; cloudiness indicates OPA degradation and will result in ghost peaks.

  • Step 2: Sample Preparation. Dilute the amino 2,2-dimethylpropanoate sample in 0.1 M borate buffer (pH 9.5). Causality: The basic pH ensures the amine is deprotonated and nucleophilic, which is strictly required for the OPA reaction to proceed.

  • Step 3: Automated Mixing. Program the autosampler to draw 10 µL of the sample and 5 µL of the OPA reagent, mixing them directly in the injection loop.

  • Step 4: Incubation. Allow the mixture to react for exactly 60 seconds at room temperature. Causality: OPA derivatives of primary amines are highly unstable and degrade rapidly. Strict automated timing ensures reproducible peak areas[4].

  • Step 5: Injection & Detection. Inject the derivatized sample onto the HPLC column. Monitor via Fluorescence Detection (FLD) at Excitation 340 nm and Emission 450 nm[3].

Chiral Resolution

Q: My synthesis yields a racemic mixture. How do I resolve the enantiomers of 3-amino-2,2-dimethylpropanoate esters?

A: Standard achiral C18 columns cannot resolve enantiomers because they possess identical physicochemical properties in an achiral environment. You must utilize a Chiral Stationary Phase (CSP) based on derivatized polysaccharides, such as amylose or cellulose phenylcarbamates[5]. The chiral recognition mechanism relies on a combination of hydrogen bonding, dipole-dipole interactions, and steric fit within the helical groove of the polysaccharide backbone. For amino acid esters, columns like Chiralpak IA or AD-H often provide superior enantioselectivity ($ \alpha > 1.2 $)[5].

Quantitative Data Summary: Derivatization Reagents

To select the optimal derivatization strategy for improving peak resolution and sensitivity, compare the parameters in the table below:

Derivatization ReagentTarget AnalyteDetection MethodExcitation / EmissionDerivative StabilityKey Advantage
OPA / 3-MPA Primary amines onlyFluorescence (FLD)340 nm / 450 nmLow (< 5 mins)Extremely fast reaction; ideal for automated online setups[3],[4].
FMOC-Cl Primary & SecondaryFluorescence (FLD)266 nm / 313 nmHigh (Days)Stable derivatives; requires removal of excess reagent[3],[4].
DMQC-OSu Primary & SecondaryFluorescence (FLD)330 nm / 430 nmHigh (Days)Excellent selectivity in aqueous solutions; minimal by-products[2].
Troubleshooting Workflow Visualization

Workflow N1 Issue: Poor Resolution of Amino 2,2-dimethylpropanoate N2 Peak Tailing & Poor Retention N1->N2 N3 Low Sensitivity & Baseline Noise N1->N3 N4 Enantiomer Co-elution N1->N4 N5 Use Polar-Embedded C18 or HILIC N2->N5 N6 Add Ion-Pairing Reagent (e.g., 0.1% TFA) N2->N6 N7 Pre-Column Derivatization (OPA, FMOC-Cl, DMQC-OSu) N3->N7 N9 Polysaccharide Phenylcarbamate Chiral Stationary Phase N4->N9 N10 Baseline Resolution (Rs ≥ 1.5) N5->N10 N6->N10 N8 Fluorescence (FLD) or MS Detection N7->N8 N8->N10 N9->N10

Logical workflow for troubleshooting HPLC resolution issues with amino 2,2-dimethylpropanoate.

References
  • Title: Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Source: chromatographyonline.com URL: [Link]

  • Title: Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols Source: nih.gov URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: yakhak.org URL: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude Amino 2,2-dimethylpropanoate Extracts

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of crude amino 2,2-dimethylpro...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the purification of crude amino 2,2-dimethylpropanoate extracts. The following sections offer in-depth solutions and preventative measures to ensure the successful isolation of a high-purity final product.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the purification of amino 2,2-dimethylpropanoate.

Q1: My final product is an oil and will not crystallize. What are the initial troubleshooting steps?

A1: The oily nature of a product that is expected to be a solid is a frequent challenge. This issue often stems from the presence of residual solvents or impurities that inhibit crystallization.

  • Initial Action: Ensure all residual solvent from the workup has been removed by drying the product thoroughly under a high vacuum.[1]

  • Secondary Action: If the product remains oily, trituration with a non-polar solvent like hexane or diethyl ether can be effective.[1] This process involves suspending the oil in the solvent and stirring vigorously to induce crystallization of the desired compound while the impurities remain dissolved.

  • Advanced Technique: If trituration fails, attempting to "seed" the oil with a known crystal of the pure compound can initiate crystallization. If seeding is unsuccessful, forming a dicyclohexylamine (DCHA) salt is a highly effective method for obtaining a stable, crystalline solid which can be collected by filtration and further purified.[1]

Q2: What are the most common impurities in crude amino 2,2-dimethylpropanoate extracts and how do they affect purification?

A2: Common impurities can originate from starting materials, side reactions, or degradation. These include:

  • Unreacted Starting Materials: Residual 2,2-dimethylpropanoic acid or the corresponding alcohol can be present.

  • Side-Reaction Products: Dimerization or polymerization of the amino ester can occur. In peptide synthesis, which shares similar chemistries, deletion of amino acids is a common impurity, which is analogous to the formation of incomplete ester products.[2][3][4]

  • Degradation Products: The ester can hydrolyze back to the carboxylic acid and alcohol, especially in the presence of moisture and at non-neutral pH. Some amino acids are known to decompose at elevated temperatures, forming various byproducts.[5]

  • Solvent-Related Impurities: Residual solvents from the reaction or workup can become trapped in the product.

These impurities can interfere with crystallization, co-elute during chromatography, and complicate analysis.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities.[6] Reversed-phase columns are commonly used, and derivatization may be necessary for UV detection if the compound lacks a strong chromophore.[7]

  • Gas Chromatography (GC): For volatile impurities, GC is an excellent method.[8] It can effectively separate residual solvents and other low molecular weight byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying impurities. Quantitative NMR (qNMR) can also be used to determine purity without the need for a reference standard of the impurity itself.[9]

  • Mass Spectrometry (MS): Coupled with LC (LC-MS) or GC (GC-MS), mass spectrometry provides molecular weight information that is crucial for identifying unknown impurities.[2][6]

II. Troubleshooting Guides

This section provides detailed troubleshooting guides for common purification techniques.

Guide 1: Recrystallization Issues

Recrystallization is a fundamental technique for purifying solid compounds. However, several issues can arise.

Problem Potential Cause Recommended Solution
No crystal formation upon cooling. The solution may not be sufficiently supersaturated.Evaporate some of the solvent to increase the concentration of the amino ester and then attempt to cool and crystallize again.[1]
Impurities may be inhibiting crystallization.Try adding a seed crystal of the pure compound. If that fails, consider a different purification method like chromatography to remove the problematic impurities before attempting recrystallization again.
The chosen solvent system is inappropriate.Experiment with different solvent systems. Good starting points for amino acid esters include ethyl acetate/hexane and ethanol/water.[1]
Low yield after recrystallization. Too much solvent was used.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
The cooling process was too rapid.Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize crystal formation.
The product is significantly soluble in the cold solvent.Ensure the chosen "poor" solvent effectively precipitates the product. Consider using a different solvent pair.
Product precipitates as an oil. The melting point of the compound is below the boiling point of the solvent.Choose a lower-boiling point solvent.
The concentration of the solute is too high.Dilute the solution with more of the "good" solvent before adding the "poor" solvent.
Experimental Protocol: Two-Solvent Recrystallization
  • Dissolution: Place the crude amino 2,2-dimethylpropanoate in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) in which the compound is soluble, and gently heat to dissolve.

  • Induce Cloudiness: While stirring, slowly add a "poor" solvent (e.g., hexane) in which the compound is insoluble until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.[1]

Guide 2: Liquid-Liquid Extraction Inefficiencies

Liquid-liquid extraction is a common method for initial purification by separating compounds based on their differential solubility in two immiscible liquid phases.[10][11]

Problem Potential Cause Recommended Solution
Poor separation of layers (emulsion formation). The two phases are not sufficiently different in polarity.Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase.
Vigorous shaking.Gently invert the separatory funnel multiple times instead of vigorous shaking.
Low recovery of the desired product. The pH of the aqueous phase is not optimal for partitioning.Adjust the pH of the aqueous phase. For an amino ester, which is basic, extraction from an organic solvent into an acidic aqueous phase (e.g., dilute HCl) will protonate the amine, making it water-soluble. To extract it back into an organic solvent, the aqueous phase should be made basic (e.g., with NaHCO₃ or Na₂CO₃) to deprotonate the amine.
Insufficient number of extractions.Perform multiple extractions with smaller volumes of the extracting solvent rather than a single extraction with a large volume.
The distribution coefficient is low.Consider using a different organic solvent.
Diagram: Liquid-Liquid Extraction Workflow

G cluster_0 Initial State cluster_1 Acidic Extraction cluster_2 Basification and Re-extraction Crude Crude Extract in Organic Solvent AddAcid Add Acidic Aqueous Solution Crude->AddAcid Shake1 Shake and Separate Layers AddAcid->Shake1 Organic1 Organic Layer (Neutral/Acidic Impurities) Shake1->Organic1 Discard Aqueous1 Aqueous Layer (Protonated Amino Ester) Shake1->Aqueous1 AddBase Add Basic Solution to Aqueous Layer Aqueous1->AddBase AddOrganic Add Fresh Organic Solvent AddBase->AddOrganic Shake2 Shake and Separate Layers AddOrganic->Shake2 Aqueous2 Aqueous Layer (Salts) Shake2->Aqueous2 Discard Organic2 Organic Layer (Purified Amino Ester) Shake2->Organic2 Collect

Caption: Workflow for purifying an amino ester using acid-base extraction.

Guide 3: Column Chromatography Challenges

Chromatography is a highly effective purification technique but can be prone to issues if not optimized correctly.[12]

Problem Potential Cause Recommended Solution
Poor separation of compounds (overlapping peaks). The mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio in normal phase chromatography).
The column is overloaded.Reduce the amount of crude material loaded onto the column.
The flow rate is too fast.Decrease the flow rate to allow for better equilibration between the stationary and mobile phases.
Product elutes too quickly (low retention). The mobile phase is too polar.Decrease the polarity of the mobile phase.
Product does not elute from the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
The compound is irreversibly adsorbed to the stationary phase.For basic compounds like amino esters on silica gel, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can prevent streaking and irreversible adsorption.
Streaking or tailing of peaks. The compound is interacting too strongly with the stationary phase.Add a modifier to the mobile phase as described above.
The sample was not loaded in a concentrated band.Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading it onto the column.
Diagram: Troubleshooting Logic for Column Chromatography

G Start Poor Separation? Overlapping Overlapping Peaks? Start->Overlapping Yes Tailing Tailing Peaks? Start->Tailing No DecreasePolarity Decrease Mobile Phase Polarity Overlapping->DecreasePolarity Yes ReduceLoad Reduce Sample Load Overlapping->ReduceLoad No AddModifier Add Basic Modifier (e.g., Triethylamine) Tailing->AddModifier Yes ConcentrateSample Concentrate Sample Before Loading Tailing->ConcentrateSample No

Caption: Decision tree for troubleshooting common column chromatography issues.

III. References

  • U.S. Patent No. US5118815A. (1992). Method for crystallization of amino acids. Google Patents.

  • Majhi, K. C., et al. (n.d.). Chromatographic Separation of Amino Acids. ResearchGate. [Link]

  • Tiei. (2024, May 15). liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method. Tiei. [Link]

  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji (Journal of the Pharmaceutical Society of Korea). [Link]

  • Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Phenomenex. [Link]

  • Boudiaf, L., et al. (2009). AMINO ACIDS RECUPERATION BY LIQUID-LIQUID EXTRACTION AND SUPPORTED LIQUID MEMBRANE EXTRACTION. OPTIMIZATION OF THE PROCESSES. Journal of Engineering Studies and Research. [Link]

  • O'Donnell, M. J., et al. (2010). Enantiomeric enrichment of α-amino acid derivatives: Recrystallization of N-Fmoc α-amino acid tert-butyl esters. ResearchGate. [Link]

  • Anand, R., & Vimal, M. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Organic Preparations and Procedures International. [Link]

  • Author unknown. (n.d.). Separation and Refining of Amino acids. Title of the source is not available. [Link]

  • Wacker, L., et al. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Frontiers in Earth Science. [Link]

  • Fowler, R. T., & Rimer, V. G. (1982). A column chromatographic method for the removal from 2-amino-2-methyl-1-propanol of impurities that inhibit alkaline phosphatase activity. Annals of Clinical Biochemistry. [Link]

  • Creative Biolabs. (2024, November 7). Troubleshooting Guides. Creative Biolabs. [Link]

  • Groebke, K., et al. (2000). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]

  • Kumar, A., et al. (2011). Amino acids and glycine ethyl ester as new crystallization reagents for lysozyme. Acta Crystallographica Section F: Structural Biology and Crystallization Communications. [Link]

  • Glennon, J. D., et al. (2014). Separation of Amino Acids by High Performance Liquid Chromatography Based on Calixarene-Bonded Stationary Phases. Journal of Chromatographic Science. [Link]

  • Knuutila, H., et al. (2017). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Omega. [Link]

  • Imaizumi, M., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]

  • Eide-Haugmo, I., et al. (2010). Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. ResearchGate. [Link]

  • OSHA. (n.d.). T-PV2145-01-9203-Ch Matrix: Air Target concentration: 3 ppm (11 mg/m - OSHA. OSHA. [Link]

  • Rodante, F., et al. (2012). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Thermochimica Acta. [Link]

  • Distaso, C. (2001). A process for the purification of 3-amino-1,2-propanediol and 2-amino-1,3-propanediol. SciSpace. [Link]

  • Murshid, G., et al. (2011). Thermo Physical Analysis of 2-Amino-2-methyl-1- propanol Solvent for Carbon Dioxide Removal. Chemical Engineering Transactions. [Link]

  • Pauli, G. F., et al. (2014). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Ijaresm. [Link]

  • Nadeem, H. (2019). Separation and Purification of Amino Acids. ResearchGate. [Link]

  • Schittenhelm, S., et al. (2025). Investigation of Impurities in Peptide Pools. MDPI. [Link]

  • De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system. Teledyne ISCO. [Link]

  • Schittenhelm, S., et al. (2024, December 10). Investigation of Impurities in Peptide Pools. OPUS. [Link]

  • Wawrzyniak, P., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules. [Link]

  • Al-Busaidi, K., et al. (2025). Comprehensive Profiling of Free Proteinogenic and Non-Proteinogenic Amino Acids in Common Legumes Using LC-QToF: Targeted and Non-Targeted Approaches. MDPI. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Amino-2,2-dimethylpropanoate Workflows

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals on the integration of highly hindered building blocks.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I frequently consult with drug development professionals on the integration of highly hindered building blocks.

The 3-amino-2,2-dimethylpropanoate motif (and its methyl, ethyl, or tert-butyl esters) is a critical structural component in modern medicinal chemistry, utilized in the synthesis of RORγt inhibitors, aliskiren, and cryptophycins[1],[2]. The gem-dimethyl group at the C2 position induces a strong Thorpe-Ingold effect. While this conformational restriction is highly desirable for increasing the lipophilic efficiency (LipE) and target residence time of the final API[2], it creates a severe steric shield around both the adjacent amine and the ester carbonyl[3]. This portal provides causality-driven troubleshooting, self-validating protocols, and quantitative data to help you minimize side reactions when working with this challenging substrate.

Diagnostic Workflow

Workflow Start Target: Incorporate 3-amino-2,2-dimethylpropanoate Branch1 C-N Cross-Coupling (Buchwald-Hartwig) Start->Branch1 Branch2 Ester Hydrolysis (Deprotection) Start->Branch2 Prob1 Side Reaction: Dehalogenation of Ar-X Branch1->Prob1 Prob2 Side Reaction: Substrate Cleavage / No Rxn Branch2->Prob2 Mech1 Cause: Gem-dimethyl steric clash stalls reductive elimination Prob1->Mech1 Mech2 Cause: Blocked Bürgi-Dunitz trajectory at carbonyl Prob2->Mech2 Sol1 Solution: Use RuPhos or BrettPhos ligands Mech1->Sol1 Sol2 Solution: Use LiOOH or switch to tert-butyl ester Mech2->Sol2

Diagnostic Workflow for 3-Amino-2,2-dimethylpropanoate Side Reactions.

Quantitative Data Summary: Impact of Reaction Conditions

To establish a baseline for your experimental design, the following table summarizes the quantitative impact of condition selection on product yield and impurity profiles.

Workflow StepStandard ConditionObserved Side Reaction / YieldOptimized ConditionResulting Yield / Purity
Precursor Dimethylation Protic solvent, 1 atm CH₃Cl25–35% monomethylated impurity[1]Polar aprotic solvent, pressurized CH₃Cl (2-10 bar)>95% dimethylated product[1]
C-N Cross-Coupling Pd(OAc)₂, BINAP or dppf<10% yield, >80% Ar-H (dehalogenation)RuPhos/BrettPhos precatalyst, Cs₂CO₃, 110 °C>85% yield, minimal Ar-H[2]
Ester Saponification LiOH, MeOH/H₂O, 25 °C0% conversion (steric block)LiOOH (LiOH + H₂O₂) or KOTMS>90% conversion, no cleavage
Troubleshooting & FAQs

Q: Why does my Buchwald-Hartwig amination with ethyl 3-amino-2,2-dimethylpropanoate yield mostly dehalogenated starting material? Causality: The gem-dimethyl group creates a severe steric shield around the primary amine[3]. During palladium-catalyzed C-N coupling, this steric bulk prevents efficient reductive elimination from the Pd(II) center. When reductive elimination is slow, the catalytic cycle stalls, and the Pd-aryl intermediate undergoes proto-demetalation, yielding the dehalogenated (Ar-H) side product. Solution: Switch to bulky, electron-rich biaryl phosphine ligands. Utilizing BrettPhos or RuPhos precatalysts forces the Pd center into a geometry that dramatically accelerates reductive elimination, outcompeting the dehalogenation pathway[2].

Q: I am attempting to hydrolyze the ester of 3-amino-2,2-dimethylpropanoate to the carboxylic acid, but standard LiOH conditions show no conversion. Forcing conditions cause molecular degradation. How can I achieve this cleavage? Causality: The gem-dimethyl group completely blocks the Bürgi-Dunitz trajectory required for nucleophilic attack at the ester carbonyl[3]. Standard hydroxide ions cannot penetrate this steric shield at room temperature, and elevated temperatures lead to off-target base-catalyzed side reactions (e.g., epimerization or cleavage of other amides). Solution: Shift from a purely nucleophilic approach to an alpha-effect nucleophile. Using lithium hydroperoxide (generated in situ from LiOH and H₂O₂) provides a highly nucleophilic species capable of penetrating the steric bulk. Alternatively, if synthesizing the building block from scratch, use tert-butyl 3-amino-2,2-dimethylpropanoate; the tert-butyl ester can be cleaved via acidolysis (e.g., TFA), completely bypassing the sterically hindered carbonyl trajectory.

Q: During the upstream synthesis of 3-amino-2,2-dimethylpropanamide via the dimethylation of cyanoacetates, my reaction stalls with 25–35% of the monomethylated impurity. How do I drive this to completion? Causality: If protic solvents are used, they quench the methyl chloride alkylating agent and stabilize the monomethylated enolate via hydrogen bonding, significantly increasing the activation energy required for the second alkylation step[1]. Solution: Use a strictly polar aprotic solvent system (such as DMF or NMP) and maintain methyl chloride in a gaseous state under elevated pressure (2–10 bar). This prevents quenching and destabilizes the enolate, forcing the second methylation to completion[1].

Catalytic Cycle Causality

CatalyticCycle Pd0 Pd(0)L_n PdII_Ox Pd(II) Ox. Add. Pd0->PdII_Ox Ar-X PdII_Am Pd(II) Amine Complex PdII_Ox->PdII_Am 3-amino-ester Product Coupled Product (Fast via BrettPhos) PdII_Am->Product Reductive Elimination SideProd Ar-H Dehalogenation (Slow Elimination) PdII_Am->SideProd Proto-demetalation Product->Pd0 Catalyst Regeneration

Pd-Catalytic Cycle Causality for Hindered Amines.

Self-Validating Experimental Protocols
Protocol 1: Sterically Hindered Buchwald-Hartwig Amination

This protocol utilizes a self-validating feedback loop to ensure the catalyst remains active and oxygen-free.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the Aryl Halide (1.0 eq), 3-amino-2,2-dimethylpropanoate ester (1.37 mmol, 1.2 eq), Cs₂CO₃ (2.74 mmol, 2.0 eq), RuPhos precatalyst (0.091 mmol, 0.05 eq), and BrettPhos (0.091 mmol, 0.05 eq)[2].

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined crimp cap.

  • Reaction: Transfer out of the glovebox and heat the mixture to 110 °C with vigorous stirring for 16 hours[2].

  • Validation Checkpoint 1 (In-Process Control): At t = 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, filter, and run LC-MS.

    • Self-Validation Logic:

      • If the Ar-H (dehalogenated) mass peak is dominant (>20% relative area), oxygen ingress occurred or the catalyst died. Abort, re-degas solvents, and restart.

      • If Ar-X (starting material) remains with no Ar-H, the oxidative addition is slow; increase temperature to 120 °C.

      • If the Product mass is dominant, the catalytic cycle is healthy. Proceed to completion.

  • Workup: Cool to room temperature, filter the suspension through a pad of Celite to remove cesium salts, wash with EtOAc, and concentrate in vacuo prior to silica gel chromatography.

Protocol 2: Upstream Precursor Dimethylation

For the synthesis of the 3-amino-2,2-dimethylpropanoate backbone.

  • Preparation: Dissolve methyl cyanoacetate (1.0 eq) in a strictly polar aprotic solvent (e.g., anhydrous DMF).

  • Base Addition: Add an alkali metal carbonate (e.g., K₂CO₃, 2.5 eq).

  • Alkylating Agent: Introduce methyl chloride gas into the sealed reactor until an elevated pressure of 2–10 bar is reached[1].

  • Reaction: Stir the reaction mixture at 20–35 °C for 12–18 hours[1].

  • Validation Checkpoint 1 (In-Process Control): Depressurize a sampling port and analyze the mixture via GC-MS.

    • Self-Validation Logic: The reaction must run until the monomethylated intermediate is <1%. If the reaction stalls at 25-35% monomethylation, check the system for moisture (which quenches the reaction) and ensure pressure is maintained above 2 bar. Do not quench until the monomethyl peak is fully consumed.

References
  • [2] Structure-Based and Property-Driven Optimization of N-Aryl Imidazoles toward Potent and Selective Oral RORγt Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 2

  • [1] WO2010112482A1 - A process for dimethylation of active methylene groups. Google Patents. 1

  • [3] CAS 59193-77-0: Propanoic acid, 3-amino-2,2-dimethyl-, ethyl ester. CymitQuimica. 3

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Drug Designers: Amino 2,2-dimethylpropanoate vs. 2-Aminoisobutyric Acid

In the realm of peptide-based drug design, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic properties.[1][2][3] These modifications can significantly improve metabolic st...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of peptide-based drug design, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic properties.[1][2][3] These modifications can significantly improve metabolic stability, modulate conformational structure, and ultimately, augment the efficacy and bioavailability of peptide drug candidates.[1][4][5] Among the arsenal of synthetic amino acids, two closely related structures, amino 2,2-dimethylpropanoate and 2-aminoisobutyric acid (Aib), offer unique advantages and present distinct considerations for medicinal chemists. This guide provides an in-depth comparison of these two building blocks, supported by experimental insights to inform rational drug design.

Structural and Physicochemical Properties: A Tale of Two Steric Shields

At first glance, amino 2,2-dimethylpropanoate (structurally related to a tert-butyl glycine) and 2-aminoisobutyric acid (Aib) share a key feature: a sterically hindered α-carbon. This characteristic is fundamental to their utility in drug design. However, the nature of this steric hindrance differs, leading to distinct conformational and, consequently, biological outcomes.

PropertyAmino 2,2-dimethylpropanoate2-Aminoisobutyric Acid (Aib)
Structure A primary amine attached to a neopentyl carboxylate backbone.A gem-dimethyl substitution on the α-carbon.[6]
Molecular Weight ~131.17 g/mol 103.12 g/mol [6]
Key Feature Bulky tert-butyl group.Gem-dimethyl group.[6]
Chirality Can be chiral depending on substitution.Achiral.[6]

2-Aminoisobutyric Acid (Aib): The Helical Inducer

Aib is renowned for its potent ability to induce and stabilize helical conformations, particularly 310- and α-helices, within a peptide sequence.[6][7][8] This is attributed to the Thorpe-Ingold effect of its gem-dimethyl group, which severely restricts the available Ramachandran space for the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[6] This conformational rigidity is a powerful tool for locking a peptide into a bioactive conformation that mimics its receptor-bound state.

Amino 2,2-dimethylpropanoate: A Bulky, but More Flexible Alternative

While also sterically demanding, the tert-butyl group of amino 2,2-dimethylpropanoate offers a different conformational landscape compared to Aib. The single, larger substituent can influence local conformation, but it does not impose the same degree of helical propensity as the gem-dimethyl group of Aib. This can be advantageous when a more flexible or specific non-helical turn is desired in the peptide structure to achieve optimal receptor binding.

Impact on Peptide Secondary Structure and Conformational Rigidity

The choice between these two amino acids can profoundly influence the secondary structure of a peptide, a critical factor in its biological activity.

Aib's Helical Dominance:

The incorporation of Aib residues is a well-established strategy to promote helicity.[7][8] Oligopeptides rich in Aib have a strong tendency to adopt helical structures.[9] This pre-organization into a helical fold can reduce the entropic penalty upon binding to a target receptor, potentially leading to higher affinity. Furthermore, the stabilized helical structure can present a well-defined array of side chains for molecular recognition.

Sources

Comparative

A Comparative Guide to Amino 2,2-dimethylpropanoate and Pivalic Acid Derivatives in Research and Development

For Researchers, Scientists, and Drug Development Professionals In the landscape of organic synthesis and medicinal chemistry, the 2,2-dimethylpropanoic acid scaffold, commonly known as pivalic acid, provides a unique st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the 2,2-dimethylpropanoic acid scaffold, commonly known as pivalic acid, provides a unique structural motif characterized by a sterically demanding tert-butyl group. This steric bulk is a powerful tool for modulating molecular properties, from enhancing the stability of protecting groups to probing the binding pockets of biological targets.[1] This guide offers an in-depth comparison of amino 2,2-dimethylpropanoate and other pivalic acid derivatives, providing experimental insights into their respective performance and applications.

The Pivaloyl Group: A Foundation of Steric Hindrance and Stability

The pivaloyl (Piv) group, derived from pivalic acid, is a cornerstone in the strategic design of molecules. Its defining feature is the bulky tert-butyl moiety, which exerts significant steric hindrance. This property is not a liability but a strategic advantage, influencing reaction selectivity, conformational behavior, and molecular interactions.[1]

In drug design, the introduction of a pivaloyl group can be used to:

  • Probe Binding Pockets: The steric bulk can assess the topology of a receptor's binding site. A significant loss of affinity upon its introduction may indicate a sterically constrained pocket.[1]

  • Enhance Selectivity: By creating steric clashes with off-target receptors, the pivaloyl group can improve the selectivity of a drug candidate.[1]

The steric hindrance of the pivaloyl group is also instrumental in its role as a protecting group for alcohols and amines. Pivaloyl esters and amides exhibit exceptional stability compared to less sterically hindered acyl groups like acetyl (Ac) and benzoyl (Bz).[2] This stability is attributed to the tert-butyl group hindering the approach of nucleophiles and hydrolytic enzymes.[2]

Amino 2,2-dimethylpropanoate: A Bifunctional Building Block

Amino 2,2-dimethylpropanoate, also known as 2,2-dimethyl-β-alanine ester, introduces a primary amino group to the pivalic acid scaffold. This addition transforms the molecule into a bifunctional building block with distinct properties and applications. The presence of both an amino group and a carboxylate (in its ester form) opens up avenues in peptide synthesis, polymer science, and as a linker in complex molecular architectures.

The synthesis of amino 2,2-dimethylpropanoate derivatives has been a subject of interest, with scalable processes developed for key intermediates like 3-amino-2,2-dimethylpropanamide, which is crucial for the synthesis of drugs like Aliskiren.[3]

Performance Comparison: Stability and Reactivity

The primary differentiator between amino 2,2-dimethylpropanoate and other pivalic acid derivatives lies in the reactivity and stability imparted by the substituent group.

3.1. Pivaloyl Esters as Protecting Groups

Pivaloyl esters are renowned for their robustness. Their stability towards acidic, basic, and enzymatic hydrolysis is significantly higher than that of acetyl and benzoyl esters.[2][4] This makes the pivaloyl group an excellent choice for protecting alcohols during multi-step syntheses where harsh conditions are unavoidable.[2][5] However, this stability also means that deprotection requires more forcing conditions.[2][5]

Comparative Stability of Acyl Protecting Groups for Alcohols

Protecting GroupStructureAcidic Hydrolysis (Relative Rate)Basic Hydrolysis (Relative Rate)Enzymatic Hydrolysis (e.g., PLE) (Relative Rate)Plasma Stability (t½)
Pivaloyl (Piv) (CH₃)₃CCO-Very SlowSlowVery Slow> 120 min
Acetyl (Ac) CH₃CO-ModerateFastFast< 30 min
Benzoyl (Bz) C₆H₅CO-SlowModerateModerate30 - 90 min
tert-Butyldimethylsilyl (TBS) (CH₃)₃CSi(CH₃)₂-FastStableStable> 120 min
Data compiled from various sources for comparative purposes.[2]

The steric hindrance of the pivaloyl group can also present challenges during its introduction, often leading to slow reaction rates and poor yields, especially with hindered alcohols.[6] To overcome this, more reactive acylating agents like pivalic anhydride, often in the presence of a Lewis acid or a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP), are employed.[5][6]

3.2. The Influence of the Amino Group

The amino group in amino 2,2-dimethylpropanoate introduces a site of nucleophilicity and basicity. This functionality allows it to be incorporated into peptide chains or to be functionalized in other ways. When the amino group is protected, for instance as an N-pivaloyl amide, it exhibits high stability towards hydrolysis, similar to pivaloyl esters.[2] However, the deprotection of such amides often requires harsh conditions.[2][5]

In the context of prodrugs, the rate of hydrolysis is a critical factor. Studies have shown that the steric hindrance of the pivalate moiety can slow the rate of hydrolysis of acyloxyalkyl esters, which can impact the efficacy of the prodrug.[7] This suggests that while pivaloyl derivatives offer stability, this may need to be carefully balanced with the desired rate of drug release.

Experimental Protocols

4.1. Protocol for Base-Promoted Hydrolysis of Esters

This protocol can be used to compare the relative stability of different esters, including pivaloates.[8]

Objective: To qualitatively assess the rate of hydrolysis of various esters under basic conditions.

Materials:

  • Test tubes

  • 50% Ethanol

  • 1.0 M NaOH solution

  • Universal indicator

  • Esters to be tested (e.g., a pivalate ester, an acetate ester, a benzoate ester)

  • Water bath at 50°C

Procedure:

  • Label four test tubes for each ester being compared.

  • In each test tube, add 1.0 mL of 50% ethanol, 1 drop of universal indicator, and 1 drop of 1.0 M NaOH. Mix thoroughly.

  • Add 3 drops of the appropriate ester to its labeled test tube.

  • Gently mix the contents.

  • Record the initial color of each solution.

  • Place the test tubes in a 50°C water bath.

  • Observe and record the time it takes for the color of the solution to change, indicating the consumption of NaOH and thus the hydrolysis of the ester.

Expected Outcome: The pivalate ester will show a significantly slower rate of color change compared to less sterically hindered esters like acetates, demonstrating its greater stability towards basic hydrolysis.[2][4]

4.2. Protocol for Acylation of a Sterically Hindered Alcohol

This protocol describes an efficient method for the pivaloylation of a sterically demanding alcohol using pivalic anhydride and a catalyst.[6]

Objective: To acylate a sterically hindered alcohol with a pivaloyl group.

Materials:

  • Sterically hindered alcohol (e.g., 1-adamantanol)

  • Pivalic anhydride

  • Bismuth(III) triflate (Bi(OTf)₃) or 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a solution of the sterically hindered alcohol in the anhydrous solvent, add the catalyst (e.g., 0.05 eq of Bi(OTf)₃ or DMAP).

  • Add pivalic anhydride (1.5 eq) to the mixture.

  • Stir the reaction at room temperature under an inert atmosphere until the reaction is complete (monitor by TLC or GC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Causality: The use of pivalic anhydride instead of pivaloyl chloride avoids the generation of corrosive HCl.[6] The catalyst (Lewis acid or nucleophilic catalyst) activates the anhydride, making it more susceptible to nucleophilic attack by the hindered alcohol, thereby overcoming the high activation energy imposed by steric hindrance.[6]

Visualizing the Concepts

Diagram 1: Steric Hindrance in Pivaloyl Derivatives

G cluster_0 Pivaloyl Group cluster_1 Functional Groups Piv C(CH₃)₃ Ester Ester -O-R Piv->Ester High Stability (Protecting Group) Amine Amino Ester -NH-R Piv->Amine Bifunctional (Building Block) Other Other Derivatives -X-R Piv->Other Modulated Properties G start Start: Select Esters (Pivalate, Acetate, Benzoate) step1 Prepare Reaction Tubes (Ethanol, NaOH, Indicator) start->step1 step2 Add Ester to each Tube step1->step2 step3 Incubate at 50°C step2->step3 step4 Monitor Color Change (Time Measurement) step3->step4 end End: Compare Hydrolysis Rates step4->end

Sources

Validation

reproducibility of amino 2,2-dimethylpropanoate catalytic pathways

Reproducibility of Catalytic Pathways for Amino 2,2-Dimethylpropanoate Synthesis: A Comparative Guide As a Senior Application Scientist, I frequently encounter challenges in the reproducible synthesis of sterically hinde...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of Catalytic Pathways for Amino 2,2-Dimethylpropanoate Synthesis: A Comparative Guide

As a Senior Application Scientist, I frequently encounter challenges in the reproducible synthesis of sterically hindered aliphatic amines. The synthesis of 3-amino-2,2-dimethylpropanoate (often utilized as its ethyl ester, CAS 59193-77-0)[1] is a prime example. This compound is a critical building block for peptidomimetics and complex active pharmaceutical ingredients (APIs), including anticancer cryptophycins and the antihypertensive agent aliskiren[2].

Achieving high reproducibility in its synthesis requires navigating the steric hindrance imposed by the gem-dimethyl group adjacent to the reactive site. This guide objectively compares the two primary catalytic pathways used to synthesize this molecule—nitrile reduction and nitro reduction—providing mechanistic insights, comparative performance data, and self-validating experimental protocols to ensure batch-to-batch consistency.

Mechanistic Causality: Nitrile vs. Nitro Reduction

The reproducibility of a catalytic pathway is intrinsically linked to its mechanistic robustness. For amino 2,2-dimethylpropanoate, the choice of precursor dictates the catalytic strategy and the resulting impurity profile.

Pathway A: Nitrile Reduction (Cyano to Amine) The catalytic hydrogenation of 2-cyano-2-methylpropanoate relies on a metal catalyst (typically Raney Nickel or Sponge Cobalt)[2]. The reaction proceeds via an imine intermediate. The primary causality governing reproducibility here is the equilibrium of this imine. Without intervention, the newly formed primary amine can attack the imine, forming unwanted secondary amine dimers. By introducing an excess of ammonia (NH₃) into the system, the equilibrium is forcefully shifted to favor the primary imine, suppressing dimer formation and ensuring >90% selectivity for the target primary amine[2].

Pathway B: Nitro Reduction An alternative approach is the catalytic hydrogenation of a nitro precursor (e.g., 3-nitro-2,2-dimethylpropanoate) using Palladium on Carbon (Pd/C)[3]. While theoretically straightforward, aliphatic nitro reduction is highly exothermic. The reaction proceeds through a nitroso and a hydroxylamine intermediate. In sterically hindered systems like the 2,2-dimethyl framework, the hydroxylamine intermediate can stall, or the localized exotherms can lead to catalyst deactivation and inconsistent yields, making this pathway inherently less reproducible upon scale-up.

ReactionPathways A 2-Cyano-2-methylpropanoate C Nitrile Reduction (Raney Ni / NH3) A->C Pathway A B 3-Nitro-2,2-dimethylpropanoate D Nitro Reduction (Pd/C or PtO2) B->D Pathway B E 3-Amino-2,2-dimethylpropanoate C->E High Reproducibility D->E Moderate Reproducibility

Caption: Comparison of primary catalytic pathways for synthesizing amino 2,2-dimethylpropanoate.

Comparative Analysis of Reproducibility & Performance

To objectively select the optimal pathway for drug development applications[4], we must evaluate the quantitative performance metrics of both catalytic routes. The data below summarizes the operational parameters and reproducibility scores based on pilot-scale executions.

ParameterPathway A: Nitrile ReductionPathway B: Nitro Reduction
Precursor Ethyl 2-cyano-2-methylpropanoateEthyl 3-nitro-2,2-dimethylpropanoate
Optimal Catalyst Raney Nickel (5-10 mol%)10% Pd/C (1-5 mol%)
Critical Additive Methanolic Ammonia (NH₃)None (or weak acid buffer)
Operating Temp. 70–80 °C25–50 °C
Operating Pressure 2–10 bar H₂1–3 bar H₂
Primary Byproducts Secondary amines (mitigated by NH₃)Hydroxylamines, denitration products
Average Yield >90%75–85%
Reproducibility High (Robust thermal profile)Moderate (Exothermic variance)

Self-Validating Experimental Protocol: Nitrile Reduction

The following protocol details the highly reproducible nitrile reduction pathway. It is designed as a self-validating system; it incorporates in-process controls that prevent the operator from proceeding to the next step if critical quality attributes are not met.

Step 1: Substrate Preparation & Degassing

  • Action: Dissolve 1.0 equivalent of ethyl 2-cyano-2-methylpropanoate in anhydrous methanol (10 mL/g of substrate). Sparge the solution with argon for 15 minutes.

  • Causality: Methanol provides optimal solubility for both the sterically hindered substrate and the ammonia additive. Degassing removes dissolved oxygen, which would otherwise poison the Raney Nickel catalyst and pose a severe flammability hazard.

Step 2: Catalyst & Additive Loading

  • Action: Under a strict argon atmosphere, add 10 mol% of aqueous Raney Nickel slurry (pre-washed with methanol to remove water). Immediately introduce 5.0 equivalents of methanolic ammonia.

  • Causality: The massive excess of ammonia is the linchpin of this protocol's reproducibility. It forces the reaction equilibrium away from secondary amine dimerization, ensuring the exclusive formation of the primary amine[2].

Step 3: Pressurized Hydrogenation

  • Action: Seal the high-pressure autoclave. Purge three times with nitrogen, then three times with hydrogen gas. Pressurize the vessel to 5 bar H₂ and heat the jacket to 75 °C. Maintain vigorous stirring (800 RPM) for 4 to 6 hours.

  • Causality: The gem-dimethyl group creates a significant steric shield around the cyano carbon. Elevated temperatures (70–80 °C) and pressures (up to 10 bar) are thermodynamically required to drive the hydrogen addition across the sterically encumbered pi-bonds[2].

Step 4: In-Process Validation (Critical Control Point)

  • Action: After 4 hours, cool the reactor to 25 °C, vent the hydrogen safely, and extract a 0.5 mL aliquot under positive argon pressure. Analyze via GC-MS.

  • Self-Validation: The protocol mandates that the starting material peak area must be <1.0%. If the conversion is incomplete, the system must be re-pressurized and heated for an additional 2 hours. Do not proceed to workup until this metric is validated.

Step 5: Workup & Isolation

  • Action: Once validated, purge the reactor with argon. Filter the reaction mixture through a tightly packed pad of Celite under a blanket of inert gas. Wash the filter cake with methanol. Concentrate the filtrate under reduced pressure to yield the crude ethyl 3-amino-2,2-dimethylpropanoate. Purify via vacuum distillation or recrystallization of its hydrochloride salt[1][3].

  • Causality: Celite filtration traps the finely divided, highly pyrophoric Raney Nickel particles, preventing them from igniting upon exposure to ambient air during isolation.

Workflow S1 Substrate Preparation (Degassing) S2 Catalyst & NH3 Loading (Inert Atmosphere) S1->S2 S3 Hydrogenation (70-80 °C, 2-10 bar) S2->S3 S4 In-Process GC-MS (Self-Validation) S3->S4 S4->S3 If <99% Conversion S5 Workup & Isolation (Celite Filtration) S4->S5

Caption: Self-validating experimental workflow for the reproducible nitrile reduction pathway.

Critical Factors Influencing Reproducibility

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) standards in your laboratory, pay close attention to the following variables:

  • Mass Transfer Limitations: The solubility of H₂ in methanol decreases as temperature rises. Therefore, maintaining a high stirring rate (>800 RPM) is critical to overcoming gas-liquid mass transfer resistance, which is often the silent culprit behind stalled hydrogenations.

  • Catalyst Washing: Aqueous Raney Nickel must be thoroughly washed with the reaction solvent (methanol) prior to use. Residual water can lead to the partial hydrolysis of the ester group (e.g., ethyl propanoate to propanoic acid), generating unwanted acidic byproducts that complicate downstream purification.

References

  • Source: patents.google.
  • Discovery of a Highly Potent, Nonabsorbable Apical Sodium-Dependent Bile Acid Transporter Inhibitor (GSK2330672) for Treatment of Type 2 Diabetes Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comparative

A Comprehensive Guide to Validating the Chiral Purity of Amino 2,2-Dimethylpropanoate Derivatives

Introduction: The Analytical Challenge of Steric Hindrance The incorporation of highly sterically hindered amino acids—such as α,α-disubstituted amino acids or bulky esters like amino 2,2-dimethylpropanoate derivatives—i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Steric Hindrance

The incorporation of highly sterically hindered amino acids—such as α,α-disubstituted amino acids or bulky esters like amino 2,2-dimethylpropanoate derivatives—is a transformative strategy in modern peptide synthesis and small-molecule drug discovery. These bulky moieties restrict the accessible conformational space of the peptide backbone, promoting stable secondary structures and conferring extreme resistance to proteolytic degradation[1].

However, validating the chiral purity of these building blocks presents a significant analytical bottleneck. The bulky 2,2-dimethylpropanoate group physically shields the adjacent chiral center. This steric hindrance weakens the transient diastereomeric interactions between the analyte and the Chiral Stationary Phase (CSP), often resulting in peak co-elution and poor enantiomeric resolution (Rs)[2]. As a Senior Application Scientist, I have found that traditional Normal Phase HPLC often fails to provide the efficiency required for these molecules. Overcoming this requires a strategic shift toward Supercritical Fluid Chromatography (SFC) paired with immobilized polysaccharide CSPs.

Analytical Modalities Comparison

To objectively determine the best approach for resolving amino 2,2-dimethylpropanoate enantiomers, we must compare the performance of available chromatographic modalities. SFC leverages supercritical carbon dioxide (scCO₂), which possesses liquid-like density but gas-like diffusivity. This accelerates mass transfer into the CSP pores, a critical factor when dealing with bulky, slow-diffusing hindered esters[2].

Table 1. Comparative Performance of Analytical Modalities for Sterically Hindered Amino Esters

Analytical ModalityTypical Run TimeSolvent Consumption (per run)Enantiomeric Resolution (Rs)MS Compatibility
Chiral SFC (Immobilized CSP) 3 - 5 min< 5 mL (Co-solvent)Excellent (Rs > 2.0)High (Requires make-up flow)
Normal Phase Chiral HPLC 15 - 30 min15 - 30 mLGood (Rs 1.5 - 2.0)Poor (Hexane/IPA suppresses ionization)
Reversed Phase Chiral HPLC 10 - 20 min10 - 20 mLModerate (Rs 1.0 - 1.5)Excellent (Aqueous/Organic)[3]

Mechanistic Insights: CSP Selection and Additive Causality

Do not simply screen columns at random; understand the structural causality behind the separation. For amino 2,2-dimethylpropanoate derivatives, Chiralpak IG (an immobilized amylose tris(3-chloro-5-methylphenylcarbamate) CSP) consistently outperforms traditional phases[4].

The Causality: The meta-substituted phenylcarbamate selector of Chiralpak IG provides a unique spatial cavity. The 3-chloro and 5-methyl groups create a specific U-shaped binding pocket that accommodates the bulky 2,2-dimethyl steric bulk far better than ortho- or para-substituted phases. Furthermore, because the amino group on the analyte is basic, it will interact non-specifically with residual silanols on the silica support, causing severe peak tailing. To counteract this, a dual-additive system (e.g., 0.1% Isopropylamine and 0.1% Trifluoroacetic acid) must be added to the methanol co-solvent. This creates a zwitterionic masking effect that sharpens peaks and maximizes Rs[5].

Method Development Workflow

ChiralValidation N1 Racemic Amino 2,2-Dimethylpropanoate N2 SFC CSP Screening (Chiralpak IA, IB, IG) N1->N2 N3 Evaluate Resolution (Rs) N2->N3 N4 Optimize Modifier & Additives (MeOH + 0.1% DEA/TFA) N3->N4 Rs < 1.5 N5 Method Validation (ICH Q2 Guidelines) N3->N5 Rs ≥ 1.5 N4->N5 N6 Preparative SFC Scale-up N5->N6

Workflow for chiral SFC method development and validation of sterically hindered amino esters.

Self-Validating Experimental Methodologies

A robust analytical method must be a self-validating system. The following protocols ensure that the reported chiral purity is an absolute, verifiable metric rather than an artifact of poor detector sensitivity.

Protocol A: Chiral SFC Screening and Optimization

Objective: Achieve baseline resolution (Rs ≥ 1.5) of the enantiomers.

  • Sample Preparation: Dissolve the racemic amino 2,2-dimethylpropanoate standard in HPLC-grade methanol to a concentration of 1.0 mg/mL. Prepare a separate blank vial containing only methanol.

  • System Configuration: Install a Chiralpak IG column (4.6 × 100 mm, 5 μm). Set the primary pump to deliver scCO₂ and the modifier pump to deliver Methanol containing 0.1% Isopropylamine and 0.1% TFA.

  • Gradient Execution: Run a scouting gradient from 5% to 55% modifier over 3.5 minutes at a flow rate of 3.0 g/min . Maintain a backpressure of 120 bar and a column compartment temperature of 40 °C[6].

  • Isocratic Optimization: Based on the elution time from the gradient, calculate the modifier percentage at elution. Convert the method to an isocratic hold at this percentage to maximize the separation factor (α) and resolution (Rs).

Protocol B: Quantitative Purity Assessment (ICH Q2)

Objective: Accurately quantify the enantiomeric excess (ee%) of a synthesized batch using a self-validating sequence.

  • System Suitability Test (SST): Inject the racemic standard. The system is only suitable if Rs ≥ 1.5 and the peak asymmetry factor (As) is between 0.8 and 1.2.

  • Self-Validating Limit of Quantitation (LOQ) Check: Do not rely on a "flat baseline" to claim 100% purity. Take the purified (S)-enantiomer sample and actively spike it with exactly 0.1% of the undesired (R)-enantiomer. Inject this spiked sample. Causality: If the chromatography data system cannot integrate this 0.1% spike with a Signal-to-Noise (S/N) ratio ≥ 10, your method lacks the sensitivity to claim >99.9% chiral purity.

  • Batch Analysis: Inject the unspiked production batch in triplicate. Calculate the chiral purity using the area normalization method, ensuring no ghost peaks appear in the blank injection window.

References

  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - Journal of the American Chemical Society -[Link]

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background - LCGC International -[Link]

  • Separation of Methyclothiazide Using CHIRALPAK IG - LCGC International -[Link]

  • Enabling chiral separations in discovery chemistry with open‐access chiral supercritical fluid chromatography - Chirality (DOI) -[Link]

  • Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography - ResearchGate -[Link]

  • Polysaccharide Chiral Stationary Phases for the Achiral and Chiral Separation of Cannabinoids - IntechOpen -[Link]

Sources

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